BI-749327
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[4-[4-(trifluoromethyl)phenoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYMFGHHIDRCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-749327: A Technical Guide on its Mechanism of Action in Cardiac Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in most forms of heart disease, leading to cardiac stiffening, dysfunction, and eventual heart failure.[1][2][3][4] The development of targeted anti-fibrotic therapies remains a significant challenge. This document provides a comprehensive technical overview of BI-749327, a potent and selective antagonist of the Transient Receptor Potential Canonical type 6 (TRPC6) ion channel. We will explore its core mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the critical signaling pathways involved in its anti-fibrotic effects in the heart.
Core Mechanism of Action
The primary mechanism of action of this compound in mitigating cardiac fibrosis is through the selective inhibition of the TRPC6 ion channel.[5] TRPC6 is a non-selective, receptor-operated cation channel that, upon activation, facilitates the influx of calcium (Ca²⁺) into cardiac cells, particularly fibroblasts and myocytes.
In pathological conditions such as pressure overload, the expression and activity of TRPC6 are often upregulated. This leads to an enhanced Ca²⁺ influx, which in turn activates the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The activation of NFAT is a critical step that triggers the transcription of a suite of pro-fibrotic and pro-hypertrophic genes.
This compound directly binds to and blocks the TRPC6 channel, preventing this pathological Ca²⁺ influx. By inhibiting this initial step, this compound effectively suppresses the downstream activation of the calcineurin-NFAT cascade. This targeted inhibition blunts the expression of genes responsible for collagen production and myofibroblast activation, ultimately reducing interstitial fibrosis and ameliorating cardiac dysfunction.
Signaling Pathway Diagram
The following diagram illustrates the TRPC6-NFAT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified in several key preclinical studies. The data below is compiled from published literature.
Table 1: In Vitro Potency and Selectivity
| Target | Species | IC₅₀ (nM) | Selectivity vs. mTRPC6 | Reference |
| TRPC6 | Mouse | 13 | - | |
| TRPC6 | Human | 19 | - | |
| TRPC6 | Guinea Pig | 15 | - | |
| TRPC3 | Mouse | 1,100 | 85-fold | |
| TRPC7 | Mouse | 550 | 42-fold |
Table 2: In Vivo Pharmacokinetics and Efficacy in Mouse Models
| Parameter | Model | Value | Reference |
| Dosing Regimen | Pressure Overload (TAC) | 30 mg/kg/day (oral gavage) | |
| Half-life (t₁/₂) (oral) | CD-1 Mice | 8.5 - 13.5 hours | |
| Unbound Trough Plasma Conc. | Pressure Overload (TAC) | ~180 nM | |
| Reduction in Interstitial Fibrosis | Pressure Overload (TAC) | ~40% | |
| Effect on Cardiac Function | Pressure Overload (TAC) | Improved left heart function, reduced volume/mass ratio |
Table 3: Effect on Pro-fibrotic Gene Expression in Myocardium (TAC Model)
| Gene Target | Function | Effect of this compound | Reference |
| Col1a2, Col3a2 | Collagen synthesis | Suppressed | |
| Fn1 | Fibronectin (ECM protein) | Suppressed | |
| Mmp2 | Matrix Metalloproteinase 2 | Suppressed | |
| Tgfb1 | Transforming Growth Factor-β1 | Suppressed | |
| Nppa, Nppb | Pathological hypertrophy markers | Reduced |
Key Experimental Protocols
The following sections detail the methodologies for pivotal experiments that established the mechanism and efficacy of this compound.
In Vivo Efficacy: Transaortic Constriction (TAC) Mouse Model
This model was used to assess the effect of this compound on pressure overload-induced cardiac fibrosis and dysfunction.
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Animal Model: Male C57BL/6J mice were utilized.
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Surgical Procedure: A transverse aortic constriction (TAC) surgery was performed to induce a sustained pressure overload on the left ventricle. Sham-operated mice underwent the same procedure without the aortic constriction.
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Acclimation and Dosing: All mice were acclimated to oral gavage with a vehicle solution for one week prior to surgery. One week post-TAC, mice were randomized into two groups: Vehicle control or this compound (30 mg/kg/day) administered via oral gavage.
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Functional Assessment: Cardiac function was assessed using echocardiography at baseline and at specified time points post-treatment.
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Endpoint Analysis: After the treatment period, hearts were harvested. The left ventricle was sectioned for histological analysis (e.g., Picrosirius Red staining to quantify interstitial fibrosis) and for molecular analysis (e.g., quantitative PCR to measure the mRNA levels of pro-fibrotic and hypertrophic genes).
References
- 1. Breaking the Cycle: A New Approach to Treating Cardiac Fibrosis | Stanford Cardiovascular Institute | Stanford Medicine [med.stanford.edu]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. uspharmacist.com [uspharmacist.com]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-749327: A Potent and Selective TRPC6 Antagonist
An In-depth Technical Guide to the Pharmacology and Target Selectivity of BI-749327
This compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2] Developed as a therapeutic agent, it has demonstrated significant efficacy in preclinical models of cardiac and renal disease, as well as Duchenne muscular dystrophy.[2][3] This technical guide provides a comprehensive overview of the pharmacology, target selectivity, and key experimental methodologies related to this compound for researchers, scientists, and drug development professionals.
Pharmacology
Mechanism of Action
This compound functions as a direct inhibitor of the TRPC6 ion channel, a non-selective cation channel that facilitates the influx of calcium into cells.[4] Increased expression or gain-of-function mutations in TRPC6 are associated with the pathophysiology of several diseases, particularly those involving fibrosis and cellular hypertrophy. By blocking TRPC6, this compound effectively suppresses downstream signaling pathways.
Specifically, inhibition of TRPC6 by this compound has been shown to suppress the activation of the Nuclear Factor of Activated T-cells (NFAT). This, in turn, blocks the expression of pro-hypertrophic and pro-fibrotic genes. A proposed feedback loop, where TRPC6 activation of NFAT leads to further upregulation of TRPC6 gene expression, is also interrupted by this compound. More recent in silico modeling suggests a novel mechanism of action where this compound may bind at a TRPC6-TRPC6 interface, potentially disrupting the formation of the tetrameric channel complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Discovery and Synthesis of BI-749327: A Potent and Selective TRPC6 Inhibitor for Cardiorenal Fibrosis
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of cardiac and renal diseases characterized by fibrosis.[1][2][3][4] Increased TRPC6 activity, either through enhanced expression or gain-of-function mutations, leads to pathological signaling cascades that drive tissue remodeling and dysfunction.[1] BI-749327 has emerged as a potent, selective, and orally bioavailable antagonist of TRPC6, demonstrating significant therapeutic potential in preclinical models of heart and kidney failure. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, offering valuable insights for researchers and drug development professionals in the fields of cardiology, nephrology, and ion channel pharmacology.
Discovery and Optimization
This compound was identified through a high-throughput screening campaign utilizing a HEK293 cell line stably expressing human TRPC6. The screen employed a fluorescent readout for membrane potential to identify antagonists of 1-oleoyl-2-acetyl-sn-glycerol (OAG)-induced TRPC6 activation. Following the initial screen, a medicinal chemistry program was initiated to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds. This optimization process focused on enhancing selectivity against the closely related TRPC3 and TRPC7 channels, as well as unrelated ion channels like Kv11.1, ultimately yielding this compound.
Proposed Synthesis of this compound
While a detailed, step-by-step synthesis of this compound has not been publicly disclosed in peer-reviewed literature, a plausible synthetic route can be proposed based on established amide bond formation reactions. The synthesis would likely involve the coupling of two key intermediates: 4-(6-aminopyridazin-3-yl)piperidine and 4-(4-(trifluoromethyl)phenoxy)benzoic acid .
Proposed Synthetic Scheme:
Caption: Proposed synthetic workflow for this compound.
In Vitro Profile and Mechanism of Action
This compound is a highly potent inhibitor of TRPC6 with nanomolar efficacy. Its inhibitory activity has been characterized across multiple species.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) |
| TRPC6 | Mouse | 13 |
| TRPC6 | Human | 19 |
| TRPC6 | Guinea Pig | 15 |
This compound exhibits significant selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7.
Table 2: Selectivity Profile of this compound (Mouse Channels)
| Channel | IC50 (nM) | Selectivity vs. TRPC6 |
| TRPC6 | 13 | - |
| TRPC3 | 1,100 | 85-fold |
| TRPC7 | 550 | 42-fold |
The primary mechanism of action of this compound is the inhibition of calcium influx through the TRPC6 channel. This calcium influx is a critical upstream event in a signaling cascade that leads to the activation of the transcription factor, Nuclear Factor of Activated T-cells (NFAT).
Caption: TRPC6-NFAT signaling pathway inhibited by this compound.
This compound effectively suppresses NFAT activation in cells expressing both wild-type and gain-of-function TRPC6 mutants. This inhibition of NFAT signaling subsequently blocks the expression of pro-hypertrophic and pro-fibrotic genes in cardiomyocytes and reduces myofibroblast activation.
Preclinical Efficacy
The therapeutic potential of this compound has been demonstrated in robust preclinical models of cardiac and renal fibrosis.
Cardiac Fibrosis and Dysfunction
In a mouse model of sustained pressure overload induced by transverse aortic constriction (TAC), oral administration of this compound (30 mg/kg/day) resulted in significant improvements in cardiac function. Specifically, this compound treatment led to:
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Improved left heart function.
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Reduced heart volume-to-mass ratio.
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Decreased expression of pro-fibrotic genes.
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Reduced interstitial fibrosis.
Renal Fibrosis
In a mouse model of renal fibrosis induced by unilateral ureteral obstruction (UUO), this compound dose-dependently reduced renal fibrosis and the expression of associated pro-fibrotic genes.
Pharmacokinetics
This compound is orally bioavailable and exhibits favorable pharmacokinetic properties in mice, with a terminal half-life of 8.5-13.5 hours, making it suitable for once-daily dosing in preclinical studies. A 30 mg/kg/day oral dose in mice achieves an unbound trough plasma concentration of approximately 180 nM, which is more than 10-fold greater than its IC50 for mouse TRPC6.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dosing Route | Oral |
| Dose | 3-30 mg/kg |
| Terminal Half-life (t1/2) | 8.5 - 13.5 hours |
| Unbound Trough Plasma Concentration (30 mg/kg/day) | ~180 nM |
| Plasma Protein Binding | 98.4 ± 0.1% |
Experimental Protocols
In Vitro: NFAT-Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on TRPC6-mediated NFAT activation.
Caption: Experimental workflow for the NFAT-luciferase reporter assay.
Methodology:
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Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
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Transfection: Cells are co-transfected with a NFAT-luciferase reporter plasmid and a plasmid encoding for either wild-type or mutant TRPC6.
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Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or vehicle control.
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Stimulation: TRPC6 is activated by the addition of OAG.
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Lysis and Measurement: After a further incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
In Vitro: Whole-Cell Patch Clamp Electrophysiology
This technique is used to directly measure the effect of this compound on TRPC6 ion channel currents.
Methodology:
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Cell Preparation: HEK293 cells stably expressing the TRPC6 channel are used.
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Pipette Solution: The patch pipette is filled with a cesium-based internal solution to isolate cation currents.
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Whole-Cell Configuration: A gigaseal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
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Current Recording: Membrane currents are recorded in response to a voltage ramp protocol.
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Drug Application: this compound is applied to the bath solution, and the change in OAG-activated TRPC6 current is measured.
In Vivo: Transverse Aortic Constriction (TAC) Model
This surgical model induces pressure overload, leading to cardiac hypertrophy and fibrosis.
Caption: Workflow for the Transverse Aortic Constriction (TAC) model.
Methodology:
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Anesthesia and Surgery: Mice are anesthetized, and a thoracotomy is performed to expose the transverse aorta.
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Constriction: A suture is tied around the aorta between the innominate and left common carotid arteries against a blunted needle, which is then removed to create a stenosis of a defined diameter.
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Treatment: Mice receive daily oral doses of this compound or vehicle.
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Analysis: After a defined period (e.g., 4 weeks), cardiac function is assessed by echocardiography, and hearts are harvested for histological and gene expression analysis.
In Vivo: Unilateral Ureteral Obstruction (UUO) Model
This model induces progressive renal interstitial fibrosis.
Methodology:
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Anesthesia and Surgery: Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter.
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Ligation: The left ureter is ligated at two points.
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Treatment: Mice receive daily oral doses of this compound or vehicle.
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Analysis: After a defined period (e.g., 7-14 days), the obstructed kidney is harvested for histological analysis of fibrosis (e.g., Masson's trichrome staining) and gene expression analysis of fibrotic markers.
Conclusion
This compound is a potent and selective TRPC6 inhibitor with a compelling preclinical profile for the treatment of cardiac and renal diseases characterized by fibrosis. Its well-defined mechanism of action, oral bioavailability, and demonstrated efficacy in relevant animal models make it a valuable tool for further investigation into the role of TRPC6 in pathophysiology and a promising candidate for clinical development. This technical guide provides a comprehensive overview of the key data and methodologies associated with the discovery and preclinical evaluation of this compound, serving as a valuable resource for the scientific community.
References
- 1. Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
The Selective TRPC6 Inhibitor BI-749327: A Technical Overview of its Role in Modulating the NFAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a nonselective cation channel that plays a pivotal role in various physiological processes. Its dysregulation, often through gain-of-function mutations or enhanced gene expression, is implicated in the pathophysiology of several cardiac and renal diseases, including focal segmental glomerulosclerosis (FSGS).[1][2] A key downstream consequence of TRPC6 activation is the stimulation of the calcineurin-nuclear factor of activated T-cells (NFAT) signaling pathway, which drives pathological fibrosis and hypertrophy.[3][4] BI-749327 has emerged as a potent and selective small-molecule antagonist of TRPC6, offering a promising therapeutic strategy for diseases driven by excessive TRPC6 activity.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of TRPC6 inhibition, its impact on the NFAT signaling pathway, and the experimental methodologies used to characterize its effects.
This compound: Potency and Selectivity
This compound is an orally bioavailable antagonist of TRPC6 with high selectivity. Its inhibitory potency has been characterized across different species, demonstrating nanomolar efficacy.
Table 1: In Vitro Potency of this compound Against TRPC6
| Species | IC50 (nM) |
| Mouse | 13 |
| Human | 19 |
| Guinea Pig | 15 |
The selectivity of this compound is a critical attribute for a therapeutic candidate. It exhibits significantly lower potency against the most closely related TRPC channels, TRPC3 and TRPC7.
Table 2: Selectivity Profile of this compound
| Channel | IC50 (nM) | Selectivity vs. Mouse TRPC6 |
| TRPC3 | 1,100 | 85-fold |
| TRPC7 | 550 | 42-fold |
Mechanism of Action: Inhibition of the TRPC6-NFAT Signaling Pathway
The activation of TRPC6 channels leads to an influx of calcium ions (Ca2+) into the cell. This rise in intracellular calcium activates calcineurin, a calcium-dependent phosphatase. Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus. Once in the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with pathological hypertrophy and fibrosis. This compound exerts its therapeutic effect by directly inhibiting TRPC6, thereby preventing the initial Ca2+ influx and the subsequent activation of the calcineurin-NFAT signaling cascade. Recent studies suggest that this compound may also disrupt the formation of the TRPC6 channel complex itself by binding to a novel site at the TRPC6-TRPC6 interface.
In Vivo Efficacy of this compound
The therapeutic potential of this compound has been demonstrated in preclinical animal models of cardiac and renal disease. Oral administration of this compound has been shown to ameliorate disease phenotypes.
Table 3: In Vivo Effects of this compound in a Mouse Model of Pressure Overload-Induced Cardiac Dysfunction
| Parameter | Treatment | Outcome |
| Dosage | 30 mg/kg/day (oral gavage) | - |
| Heart Function | This compound | Improved left heart function |
| Cardiac Remodeling | This compound | Reduced volume/mass ratio |
| Gene Expression | This compound | Blunted expression of profibrotic genes |
| Fibrosis | This compound | Reduced interstitial fibrosis |
Table 4: In Vivo Effects of this compound in a Mouse Model of Unilateral Ureteral Obstruction (Renal Fibrosis)
| Parameter | Treatment | Outcome |
| Renal Fibrosis | This compound | Dose-dependent reduction in renal fibrosis |
| Gene Expression | This compound | Reduced expression of genes associated with fibrosis |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
NFAT-Luciferase Reporter Assay in HEK293T Cells
This in vitro assay is used to quantify the effect of this compound on TRPC6-mediated NFAT activation.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in standard growth medium.
- Cells are co-transfected with an NFAT-luciferase reporter plasmid and a plasmid expressing either wild-type or a gain-of-function mutant of TRPC6. An empty vector is used as a control.
2. Compound Treatment:
- Following transfection, cells are treated with varying concentrations of this compound or vehicle control.
3. Luciferase Assay:
- After a specified incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
- The luminescence signal is proportional to the level of NFAT-driven gene expression.
4. Data Analysis:
- Luciferase activity in this compound-treated cells is normalized to that of vehicle-treated cells to determine the dose-dependent inhibition of NFAT activation.
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In Vivo Efficacy Studies in Mouse Models
These studies are designed to assess the therapeutic effects of this compound in animal models of disease.
1. Animal Models:
- Cardiac Disease: Mice subjected to sustained pressure overload (e.g., transverse aortic constriction) to induce cardiac hypertrophy and fibrosis.
- Renal Disease: Mice with unilateral ureteral obstruction to induce renal fibrosis.
- Duchenne Muscular Dystrophy: mdx/utrn-/- mice, a severe model of the disease.
2. Drug Administration:
- This compound is administered orally (e.g., via gavage) at a specified dose and frequency (e.g., 30 mg/kg/day). Vehicle is administered to a control group.
3. Functional and Histological Analysis:
- Cardiac Function: Assessed by echocardiography to measure parameters such as fractional shortening and ejection fraction.
- Fibrosis: Tissues (heart, kidney) are harvested, sectioned, and stained (e.g., with picrosirius red) to quantify the extent of fibrosis.
- Gene Expression Analysis: RNA is extracted from tissues and analyzed by quantitative PCR to measure the expression levels of pro-fibrotic and pro-hypertrophic genes.
4. Pharmacokinetic Analysis:
- Blood samples are collected at various time points after drug administration to determine the pharmacokinetic profile of this compound, including its half-life and plasma protein binding.
Conclusion
This compound is a potent and selective inhibitor of the TRPC6 ion channel. By blocking the influx of calcium through TRPC6, it effectively suppresses the activation of the calcineurin-NFAT signaling pathway, a key driver of pathological fibrosis and hypertrophy in cardiac and renal diseases. Preclinical studies have demonstrated its therapeutic potential in relevant animal models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other TRPC6 inhibitors as a promising therapeutic class for a range of debilitating diseases.
References
- 1. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BI-749327 in Attenuating Renal Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical evidence supporting the therapeutic potential of BI-749327, a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, in the context of renal disease. The document focuses on the compound's mechanism of action and its efficacy in a key preclinical model of renal fibrosis.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as a selective inhibitor of the TRPC6 ion channel.[1][2] TRPC6 is a non-selective cation channel that plays a crucial role in calcium signaling pathways.[3] Dysregulation of TRPC6 activity has been implicated in the pathogenesis of various diseases, including cardiac and renal fibrosis.[1][2] this compound exhibits high selectivity for TRPC6, with an IC50 of 13 nM for the mouse channel, making it a valuable tool for investigating the role of TRPC6 in disease models.
Mechanism of Action: The TRPC6-Calcineurin-NFAT Signaling Pathway
The profibrotic effects of TRPC6 are mediated through the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Increased TRPC6 activity leads to an influx of calcium ions into the cell. This rise in intracellular calcium activates calcineurin, a calcium-dependent phosphatase. Activated calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus, where it acts as a transcription factor to promote the expression of profibrotic genes, such as Transforming Growth Factor-beta 1 (TGF-β1). This compound exerts its anti-fibrotic effects by inhibiting TRPC6, thereby preventing the initial calcium influx and the subsequent activation of the calcineurin-NFAT signaling cascade.
Preclinical Efficacy in a Renal Disease Model: Unilateral Ureteral Obstruction (UUO)
The efficacy of this compound in a model of renal disease was evaluated in mice subjected to unilateral ureteral obstruction (UUO), a well-established model for inducing renal interstitial fibrosis.
Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Mouse Model
Animal Model:
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Species: Male C57BL/6J mice.
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Age: Typically 8-12 weeks old.
Surgical Procedure:
-
Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
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A midline abdominal incision is made to expose the left kidney and ureter.
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The left ureter is ligated at two points using a non-absorbable suture (e.g., 4-0 silk).
-
The abdominal wall and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without ligation of the ureter.
Drug Administration:
-
Compound: this compound.
-
Dosing: 3, 10, and 30 mg/kg/day.
-
Route of Administration: Oral gavage.
-
Treatment Duration: Initiated at the time of UUO surgery and continued for the duration of the study (typically 7-14 days).
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and the obstructed kidneys are harvested for analysis.
-
Histological Analysis: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned for staining.
-
Picrosirius Red Staining: To quantify interstitial collagen deposition.
-
Immunohistochemistry (IHC): For the detection of myofibroblast activation markers, such as smooth muscle α-actin (αSMA) and S100A4.
-
-
Gene Expression Analysis: Total RNA is extracted from kidney tissue for quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic genes, including Tgfb1.
Summary of Quantitative Data
The administration of this compound in the UUO mouse model resulted in a dose-dependent reduction in renal fibrosis and the expression of profibrotic markers.
| Parameter | Model | Treatment Groups | Key Findings | Reference |
| Interstitial Collagen Deposition | UUO Mice | Vehicle, this compound (3, 10, 30 mg/kg/day) | Dose-dependent reduction in collagen deposition as assessed by picrosirius red staining. Significant reduction observed at the 10 and 30 mg/kg/day doses. | |
| Myofibroblast Activation (αSMA) | UUO Mice | Vehicle, this compound (3, 10, 30 mg/kg/day) | Dose-dependent decrease in the expression of αSMA, a marker of myofibroblast activation. | |
| Myofibroblast Activation (S100A4) | UUO Mice | Vehicle, this compound (30 mg/kg/day) | Reduced expression of S100A4, another marker of myofibroblasts. | |
| Profibrotic Gene Expression (Tgfb1) | UUO Mice | Vehicle, this compound (30 mg/kg/day) | Significant suppression of UUO-induced upregulation of Tgfb1 mRNA expression. |
Conclusion
The preclinical data strongly suggest that this compound, a selective TRPC6 antagonist, effectively ameliorates renal fibrosis in the UUO mouse model. Its mechanism of action, through the inhibition of the TRPC6-calcineurin-NFAT signaling pathway, provides a clear rationale for its anti-fibrotic effects. These findings highlight the potential of TRPC6 inhibition as a novel therapeutic strategy for the treatment of chronic kidney diseases characterized by fibrosis. Further investigation in other preclinical models of renal disease is warranted to fully elucidate the therapeutic potential of this compound.
References
The Effect of BI-749327 on Calcium Influx in Cardiomyocytes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium ion (Ca²⁺) homeostasis is a cornerstone of cardiomyocyte function, governing excitation-contraction coupling, gene expression, and cell survival. Dysregulation of Ca²⁺ influx can lead to pathological conditions such as cardiac hypertrophy and heart failure. A key regulator of pathological Ca²⁺ entry in cardiomyocytes is the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document provides a detailed technical guide on the effects of BI-749327, a potent and selective TRPC6 antagonist, on calcium influx in cardiomyocytes. It summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways and mechanisms of action.
Introduction to this compound and TRPC6 in Cardiomyocytes
This compound is an orally bioavailable and highly selective antagonist of the TRPC6 ion channel.[1][2][3] TRPC6 is a non-selective, receptor-operated cation channel that has been identified as a significant contributor to pathological calcium overload in cardiac muscle cells.[4][5] Increased expression or activity of TRPC6 is associated with the development of cardiac hypertrophy and fibrosis. In disease states such as Duchenne muscular dystrophy (DMD), the instability of the sarcolemmal membrane leads to the activation of mechanosensitive ion channels like TRPC6, resulting in excessive Ca²⁺ influx and subsequent cellular damage. This compound has emerged as a promising therapeutic agent by specifically targeting and inhibiting TRPC6-mediated calcium entry.
Quantitative Data: The Impact of this compound on Intracellular Calcium
Studies on isolated cardiomyocytes from a Duchenne muscular dystrophy (DMD) mouse model have demonstrated a significant reduction in peak intracellular Ca²⁺ concentrations following treatment with this compound. This effect is specific to the peak influx of calcium, with no significant alteration to baseline calcium levels, suggesting a targeted action on pathological Ca²⁺ entry pathways.
| Parameter | Control (DMD Cardiomyocytes) | This compound Treated (DMD Cardiomyocytes) |
| Peak Intracellular Ca²⁺ Concentration ([Ca²⁺]IC) | 0.7 ± 0.04 | 0.5 ± 0.02 |
| Sample Size (n) | ≥ 54/group | ≥ 54/group |
| Table 1: Effect of this compound on Peak Intracellular Calcium Concentration in Isolated Cardiomyocytes. |
Experimental Protocols
The following outlines a general methodology for assessing the effect of this compound on calcium influx in isolated cardiomyocytes, based on cited literature.
Isolation of Cardiomyocytes
-
Animal Model: Utilize a relevant animal model, such as the mdx/utrn+/- (HET) mouse model for Duchenne muscular dystrophy, which exhibits abnormal calcium stress-responses.
-
Heart Excision and Perfusion: Euthanize the animal and rapidly excise the heart. Cannulate the aorta and mount it on a Langendorff apparatus for retrograde perfusion.
-
Enzymatic Digestion: Perfuse the heart with a calcium-free buffer to wash out the blood, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.
-
Cell Dissociation and Collection: Once the heart is sufficiently digested, remove it from the apparatus, and gently tease apart the ventricular tissue in a fresh buffer to release individual cardiomyocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.
Measurement of Intracellular Calcium
-
Calcium Indicator Loading: Incubate the isolated cardiomyocytes with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This allows for the ratiometric or single-wavelength measurement of intracellular calcium concentrations.
-
Experimental Groups: Divide the loaded cells into a control group (vehicle treatment) and an experimental group (treated with this compound). A typical in vivo dosage that has shown efficacy is 30 mg/kg/day.
-
Microscopy and Data Acquisition: Place the cardiomyocytes on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Data Analysis: Measure the fluorescence intensity, which corresponds to the intracellular calcium concentration. Analyze the data to determine key parameters such as baseline [Ca²⁺]IC, peak systolic [Ca²⁺]IC, and the rate of calcium transient decay.
Signaling Pathways and Mechanism of Action
TRPC6-Mediated Pathological Signaling in Cardiomyocytes
In pathological conditions, various stimuli can lead to the activation of TRPC6 channels, resulting in an influx of Ca²⁺. This increase in intracellular calcium can activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a key cascade in the development of cardiac hypertrophy and fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetic Profile of BI-749327
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of BI-749327, a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. The information presented herein is intended to support further research and development of this compound for its therapeutic potential in cardiac and renal diseases characterized by fibrosis and pathological hypertrophy.[1][2]
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits the TRPC6 ion channel.[1][3][4] TRPC6 is a non-selective cation channel that, when activated, allows calcium influx, triggering downstream signaling pathways such as the calcineurin-nuclear factor of activated T-cells (NFAT) pathway. Upregulation or gain-of-function mutations in TRPC6 are associated with the pathogenesis of fibrotic diseases in the heart and kidneys. By blocking TRPC6, this compound has been shown to suppress NFAT activation, reduce the expression of profibrotic and prohypertrophic genes, and ameliorate cardiac and renal dysfunction in preclinical models.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in mice, demonstrating its suitability for in vivo studies with oral administration. The compound exhibits a dose-proportional increase in plasma concentration and systemic exposure, coupled with a long terminal half-life that supports a once-daily dosing regimen.
Quantitative Pharmacokinetic Data
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC₅₀ (nM) | Selectivity vs. mTRPC6 |
| TRPC6 | Mouse | 13 | - |
| TRPC6 | Human | 19 | - |
| TRPC6 | Guinea Pig | 15 | - |
| TRPC3 | Mouse | 1,100 | 85-fold |
| TRPC7 | Mouse | 550 | 42-fold |
| TRPC5 | Mouse | >9,100 | >700-fold |
Data sourced from Lin et al., 2019.
Table 2: In Vivo Pharmacokinetic Parameters of this compound in CD-1 Mice after a Single Oral Dose
| Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (hours) |
| 3 | 250 | 2,800 | 8.5 |
| 10 | 850 | 10,000 | 10.5 |
| 30 | 2,600 | 35,000 | 13.5 |
Note: Cₘₐₓ (Maximum Plasma Concentration) and AUC (Area Under the Curve) values are approximate, based on graphical data representations in the source literature. t₁/₂ represents the terminal half-life.
Table 3: Physicochemical and Distribution Properties of this compound
| Parameter | Value | Species |
| Plasma Protein Binding | 98.4 ± 0.1% | Mouse |
| Unbound Fraction | 1.6% | Mouse |
| Unbound Trough Concentration (30 mg/kg/day) | ~180 nM | Mouse |
This unbound trough concentration is approximately 10 times the IC₅₀ for TRPC6 inhibition.
Experimental Protocols
The following sections detail the methodologies used to generate the pharmacokinetic and pharmacodynamic data for this compound.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 mice were used for the pharmacokinetic studies.
-
Compound Administration: this compound was formulated in a vehicle (e.g., methyl-cellulose/Tween-80) and administered as a single dose via oral gavage at levels of 3, 10, and 30 mg/kg.
-
Blood Sampling: Serial blood samples were collected at various time points post-dose. The sampling was performed via puncture of the saphenous vein.
-
Sample Processing: Blood samples were collected into EDTA-coated microtainers. Plasma was separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters, including Cₘₐₓ, AUC, and t₁/₂, were calculated from the plasma concentration-time profiles using non-compartmental analysis.
Plasma Protein Binding Assay
-
Methodology: The extent of this compound binding to mouse plasma proteins was determined using the equilibrium dialysis method.
-
Procedure:
-
A semipermeable membrane separates a chamber containing mouse plasma spiked with this compound (at a concentration of 1 µM) from a chamber containing protein-free buffer.
-
The apparatus is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
At equilibrium, samples are taken from both chambers.
-
The concentrations of this compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
The percentage of bound and unbound drug is calculated based on the concentration difference between the chambers.
-
In Vitro TRPC6 Inhibition Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express the human or mouse TRPC6 channel were used.
-
Assay Principle: The assay measures the ability of this compound to inhibit the ion current through the TRPC6 channel upon activation by an agonist.
-
Procedure (Whole-Cell Patch Clamp):
-
HEK293-TRPC6 cells are cultured on coverslips.
-
A single cell is selected for whole-cell patch-clamp recording.
-
The TRPC6 channel is activated by applying 1-oleoyl-2-acetyl-sn-glycerol (OAG), a diacylglycerol (DAG) analog.
-
The resulting inward and outward ion currents are measured at specific membrane potentials (e.g., -80 mV and +80 mV).
-
This compound is then perfused at various concentrations, and the inhibition of the OAG-activated current is recorded.
-
Concentration-response curves are generated to calculate the IC₅₀ value.
-
NFAT-Luciferase Reporter Assay
-
Cell Line: HEK293T cells are used for transient transfection.
-
Assay Principle: This assay quantifies the activity of the NFAT transcription factor, a downstream effector of TRPC6-mediated calcium signaling.
-
Procedure:
-
HEK293T cells are co-transfected with an NFAT-luciferase reporter plasmid and a plasmid expressing TRPC6 (or an empty vector as a control).
-
After transfection, cells are treated with varying concentrations of this compound.
-
The cells are then lysed, and luciferase activity is measured using a luminometer.
-
A dose-dependent inhibition of NFAT-driven luciferase activity indicates that this compound blocks the TRPC6 signaling pathway.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships relevant to the study of this compound.
Caption: TRPC6-NFAT signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Caption: Relationship between in vitro data, PK, and therapeutic effect.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 4. medchemexpress.com [medchemexpress.com]
BI-749327: A Technical Guide for In Vitro Investigation of TRPC6 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, smooth muscle contraction, and kidney function.[1][2] Dysregulation of TRPC6 activity has been implicated in the pathophysiology of several diseases, such as focal segmental glomerulosclerosis, cardiac hypertrophy, and pulmonary hypertension.[3][4] This has led to the development of selective TRPC6 inhibitors as potential therapeutic agents and valuable research tools.
This technical guide provides an in-depth overview of BI-749327, a potent and selective antagonist of TRPC6. We will detail its mechanism of action, provide key in vitro experimental protocols for its use, and present its pharmacological data in a clear, comparative format. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of TRPC6 function.
This compound: Pharmacological Profile and Properties
This compound is an orally bioavailable and highly selective inhibitor of the TRPC6 ion channel.[5] Its chemical and pharmacological properties are summarized below.
Chemical Properties
| Property | Value | Reference |
| Formal Name | [4-(6-amino-3-pyridazinyl)-1-piperidinyl][4-[4-(trifluoromethyl)phenoxy]phenyl]-methanone | |
| CAS Number | 2361241-23-6 | |
| Molecular Formula | C23H21F3N4O2 | |
| Molecular Weight | 442.4 g/mol | |
| Solubility | DMSO: 31.25 mg/mL (70.63 mM) |
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of TRPC6 across different species with high selectivity against other TRPC channels, particularly the closely related TRPC3 and TRPC7.
| Target | Species | IC50 (nM) | Selectivity vs. TRPC6 | Reference |
| TRPC6 | Mouse | 13 | - | |
| Human | 19 | - | ||
| Guinea Pig | 15 | - | ||
| TRPC3 | Mouse | 1,100 | 85-fold | |
| TRPC7 | Mouse | 550 | 42-fold |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by blocking the influx of cations, primarily Ca2+, through the TRPC6 channel. This disruption of calcium signaling has significant downstream consequences, most notably the suppression of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.
The activation of TRPC6, often triggered by G-protein coupled receptors (GPCRs) and the subsequent production of diacylglycerol (DAG), leads to an increase in intracellular calcium. This rise in calcium activates calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with pathological conditions like cardiac hypertrophy and fibrosis. This compound, by blocking the initial calcium entry through TRPC6, effectively prevents the activation of this entire cascade.
References
- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 2. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. JCI Insight - Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy [insight.jci.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to BI-749327: A Selective TRPC6 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-749327 is a potent and selective, orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] As a non-selective, receptor-operated cation channel, TRPC6 has been implicated in the pathophysiology of various diseases, particularly those involving fibrosis and cellular hypertrophy.[1][4] Increased expression or gain-of-function mutations in the TRPC6 gene are associated with cardiac and renal diseases. This compound has emerged as a valuable tool for studying the physiological roles of TRPC6 and as a potential therapeutic agent for fibrotic and dysfunctional disorders of the heart and kidneys.
Chemical Structure and Properties
This compound is a synthetic small molecule with the IUPAC name (4-(6-aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | (4-(6-aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone | |
| CAS Number | 2361241-23-6 | |
| Chemical Formula | C₂₃H₂₁F₃N₄O₂ | |
| Molecular Weight | 442.44 g/mol | |
| SMILES | NC1=NN=C(C=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F) | |
| InChI Key | RGYMFGHHIDRCBN-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility | DMSO: 31.25 mg/mL (70.63 mM) (Sonication recommended) | |
| Acetonitrile: Slightly soluble | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.52 mM) (Sonication recommended) | ||
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 1 year. |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the TRPC6 ion channel. TRPC6 is a non-selective cation channel that allows the influx of Ca²⁺ and other cations into the cell upon activation by diacylglycerol (DAG), which is produced following G-protein coupled receptor (GPCR) stimulation. The influx of Ca²⁺ through TRPC6 activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation into the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in pathological hypertrophy and fibrosis. This compound exerts its therapeutic effects by blocking the initial Ca²⁺ entry through TRPC6, thereby inhibiting the downstream calcineurin-NFAT signaling cascade.
Pharmacological Properties
This compound exhibits high potency and selectivity for TRPC6 across multiple species.
Table 3: In Vitro Potency and Selectivity
| Target | Species | IC₅₀ (nM) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 | Reference |
| TRPC6 | Mouse | 13 | - | - | |
| TRPC6 | Human | 19 | - | - | |
| TRPC6 | Guinea Pig | 15 | - | - | |
| TRPC3 | Mouse | 1100 | 85-fold | - | |
| TRPC7 | Mouse | 550 | - | 42-fold |
Table 4: Pharmacokinetic Properties in Mice
| Dose (mg/kg, p.o.) | Cₘₐₓ (nM) | AUC (ng*h/mL) | t₁/₂ (hours) | Reference |
| 3 | - | - | 8.5 - 13.5 | |
| 10 | - | - | 8.5 - 13.5 | |
| 30 | - | - | 8.5 - 13.5 |
Note: Specific Cₘₐₓ and AUC values were not detailed in the provided search results, but a dose-proportional increase was reported.
Key Experiments and Protocols
This compound has been evaluated in several key in vitro and in vivo models to demonstrate its efficacy in mitigating fibrosis and cellular hypertrophy.
In Vitro NFAT-Luciferase Reporter Assay
Objective: To assess the inhibitory effect of this compound on TRPC6-mediated NFAT activation.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured to approximately 70% confluency. The cells are then co-transfected with plasmids encoding for a firefly luciferase reporter gene under the control of an NFAT-responsive promoter, a Renilla luciferase plasmid for internal control, and a plasmid expressing either wild-type or a gain-of-function mutant of TRPC6.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound (e.g., 100, 250, 500 nM) or vehicle control.
-
Luciferase Assay: After a specified incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The inhibition of NFAT activation is determined by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.
In Vivo Murine Model of Pressure-Overload Induced Cardiac Hypertrophy (TAC)
Objective: To evaluate the efficacy of this compound in preventing cardiac hypertrophy and fibrosis in a mouse model of sustained pressure overload.
Methodology:
-
Animal Model: Male C57BL/6J mice are used.
-
Pre-treatment: One week prior to surgery, mice are administered a vehicle solution (e.g., methyl-cellulose/Tween-80) via oral gavage daily.
-
Surgical Procedure (TAC): Transverse aortic constriction is performed to induce pressure overload on the left ventricle.
-
Treatment: One week post-TAC surgery, mice are randomized to receive daily oral gavage of either this compound (e.g., 30 mg/kg/day) or vehicle for a specified duration (e.g., 8 weeks).
-
Functional Assessment: Cardiac function is monitored throughout the study using serial echocardiography.
-
Terminal Analysis: At the end of the treatment period, terminal pressure-volume analysis is performed. The hearts are then harvested for histological analysis to assess interstitial fibrosis and for gene expression analysis of hypertrophic and profibrotic markers.
In Vivo Murine Model of Unilateral Ureteral Obstruction (UUO)
Objective: To assess the ability of this compound to reduce renal fibrosis.
Methodology:
-
Animal Model: Male mice (e.g., CD-1) are used.
-
Surgical Procedure (UUO): A midline laparotomy is performed, and the left ureter is isolated and ligated to induce irreversible ureteral obstruction.
-
Treatment: Following surgery, mice are treated with daily oral gavage of this compound at various doses (e.g., 3, 10, 30 mg/kg) or vehicle.
-
Endpoint Analysis: After a defined period, the obstructed kidneys are harvested for histological analysis to quantify the extent of fibrosis and for gene expression analysis of profibrotic markers.
Summary and Future Directions
This compound is a highly selective and orally bioavailable TRPC6 antagonist that has demonstrated significant efficacy in preclinical models of cardiac and renal fibrosis. Its well-defined mechanism of action, involving the inhibition of the TRPC6-calcineurin-NFAT signaling pathway, makes it a promising candidate for further investigation as a therapeutic agent for fibrotic diseases. Future research will likely focus on its clinical development, exploring its safety and efficacy in human populations with conditions such as hypertrophic cardiomyopathy, diabetic nephropathy, and other fibrotic disorders. The continued use of this compound as a research tool will also further elucidate the complex roles of TRPC6 in health and disease.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-749327: A Chemical Probe for Elucidating TRPC6 Channel Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective, receptor-operated cation channel that plays a crucial role in regulating calcium signaling in various cell types.[1][2] Dysregulation of TRPC6 activity, often due to enhanced gene expression or gain-of-function mutations, has been implicated in the pathophysiology of several diseases, particularly those involving fibrosis and pathological remodeling in cardiac and renal tissues.[1][2] The development of selective pharmacological tools to modulate TRPC6 activity is therefore of significant interest for both basic research and therapeutic development. This guide provides a comprehensive overview of BI-749327, a potent and selective chemical probe for the TRPC6 channel, summarizing its pharmacological properties and detailing the experimental protocols for its use in vitro and in vivo.
Pharmacological Profile of this compound
This compound is an orally bioavailable antagonist of TRPC6 channels, distinguished by its high potency and selectivity.[1] Its development was the result of medicinal chemistry efforts to optimize potency, selectivity against related TRPC channels (TRPC3, TRPC5, and TRPC7) and other ion channels, and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and properties across different assays and species.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay | IC50 (nM) | Selectivity (fold vs. mTRPC6) |
| TRPC6 | Mouse | Whole-cell patch clamp | 13 | - |
| TRPC6 | Human | Whole-cell patch clamp | 19 | ~0.7 |
| TRPC6 | Guinea Pig | Whole-cell patch clamp | 15 | ~0.9 |
| TRPC3 | Mouse | Whole-cell patch clamp | 1,100 | 85 |
| TRPC7 | Mouse | Whole-cell patch clamp | 550 | 42 |
| TRPC5 | Mouse | Whole-cell patch clamp | >10,000 | >700 |
| TRPM8 | Human | Not specified | >10,000 | >500 |
| TRPV1 | Human | Not specified | >10,000 | >500 |
| TRPA1 | Human | Not specified | >10,000 | >500 |
| Nav1.5 | Human | Not specified | >10,000 | >500 |
| Kv11.1 (hERG) | Human | Not specified | >2,000 | >150 |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Species | Dose & Route | Value |
| Terminal Half-life (t1/2) | CD-1 Mouse | 3, 10, 30 mg/kg, oral | 8.5 - 13.5 hours |
| Cmax (Maximum Plasma Concentration) | CD-1 Mouse | 3, 10, 30 mg/kg, oral | Dose-proportional increase |
| Systemic Exposure (AUC) | CD-1 Mouse | 3, 10, 30 mg/kg, oral | Dose-proportional increase |
| Plasma Protein Binding | Mouse | 1 µM | 98.4 ± 0.1% |
| Unbound Fraction | Mouse | 1 µM | 1.6% |
| Unbound Trough Plasma Concentration | Mouse | 30 mg/kg/day, oral | ~180 nM |
Signaling Pathway and Mechanism of Action
TRPC6 is a key component of a signaling pathway that links receptor activation to changes in intracellular calcium and subsequent gene expression. A critical downstream effector of TRPC6-mediated calcium influx is the Nuclear Factor of Activated T-cells (NFAT). This compound exerts its effects by directly inhibiting TRPC6 channel activity, thereby blocking this signaling cascade.
As illustrated, this compound effectively suppresses NFAT activation in cells expressing both wild-type and gain-of-function TRPC6 mutants. This leads to the downstream blockade of pro-hypertrophic and pro-fibrotic gene expression in relevant cell types like cardiomyocytes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to probe TRPC6 function.
In Vitro Assays
This technique is used to directly measure the inhibitory effect of this compound on TRPC6 channel currents.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing mouse or human TRPC6.
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a 5% CO2 incubator. Transfect cells with TRPC6 plasmids using a suitable transfection reagent according to the manufacturer's protocol. Electrophysiological recordings are typically performed 24 to 48 hours post-transfection.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Obtain whole-cell patch clamp configuration using a patch-clamp amplifier.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., an 80 ms step to -80 mV, followed by a 320 ms ramp to +80 mV) at regular intervals (e.g., every 4-5 seconds) to elicit TRPC6 currents.
-
Activate TRPC6 channels by applying a specific agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), to the extracellular solution.
-
Establish a stable baseline current in the presence of the agonist.
-
Perfuse the cells with increasing concentrations of this compound in the agonist-containing extracellular solution.
-
Record the inhibition of the TRPC6 current at each concentration of this compound.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
This assay is used to assess the functional consequence of TRPC6 inhibition by this compound on the downstream NFAT signaling pathway.
-
Cell Line: HEK293T cells.
-
Reagents:
-
Plasmids: TRPC6 expression plasmid (wild-type or mutant), NFAT-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase for normalization).
-
Transfection reagent.
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect HEK293T cells with the TRPC6 expression plasmid, the NFAT-luciferase reporter plasmid, and the control plasmid.
-
After 24-48 hours, treat the cells with varying concentrations of this compound or vehicle.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Determine the dose-dependent inhibition of NFAT activity by this compound.
-
This assay evaluates the effect of this compound on pathological gene expression in a cellular model of cardiac hypertrophy.
-
Primary Cells: Neonatal rat ventricular myocytes (NRVMs).
-
Isolation and Culture: Isolate NRVMs from newborn Sprague-Dawley rat pups using enzymatic digestion and Percoll gradient centrifugation. Culture the cells in an appropriate medium.
-
Procedure:
-
Induce hypertrophy in NRVMs by treating them with a pro-hypertrophic agent such as Angiotensin II (Ang II; e.g., 100 µM for 48 hours).
-
Co-treat the cells with this compound (e.g., 250 or 500 nM) or vehicle.
-
After the treatment period, harvest the cells and extract RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes (e.g., Nppa, Nppb, Myh7) and genes related to the Cn/NFAT pathway (e.g., Rcan1, Trpc6).
-
Normalize the gene expression levels to a housekeeping gene (e.g., Gapdh).
-
In Vivo Models
This compound has demonstrated efficacy in preclinical models of cardiac and renal disease.
This model is used to study pressure overload-induced cardiac hypertrophy and fibrosis.
-
Animal Model: C57BL/6J mice.
-
Surgical Procedure:
-
Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.
-
Place a ligature around the transverse aorta between the innominate and left common carotid arteries.
-
Tighten the ligature around a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction, and then remove the needle.
-
Suture the chest and skin, and allow the animal to recover.
-
-
This compound Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer this compound (e.g., 30 mg/kg/day) or vehicle via oral gavage. Treatment can be initiated at a desired time point post-TAC surgery.
-
-
Outcome Measures:
-
Echocardiography: Monitor cardiac function (e.g., fractional shortening, ejection fraction) and dimensions (e.g., left ventricular internal diameter).
-
Histology: Assess cardiac fibrosis by staining heart sections with Picrosirius Red or Masson's trichrome.
-
Gene Expression Analysis: Measure the expression of pro-fibrotic and pro-hypertrophic genes in heart tissue via qRT-PCR.
-
This model is used to investigate the mechanisms of renal fibrosis and the efficacy of anti-fibrotic therapies.
-
Animal Model: C57BL/6J mice.
-
Surgical Procedure:
-
Anesthetize the mouse and make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points with a non-absorbable suture.
-
Suture the muscle and skin layers and allow the animal to recover.
-
-
This compound Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle.
-
Dosing: Administer this compound (e.g., 3, 10, or 30 mg/kg/day) or vehicle via oral gavage, typically starting just before the UUO surgery.
-
-
Outcome Measures:
-
Histology: Assess renal fibrosis by staining kidney sections with Picrosirius Red. Evaluate myofibroblast activation by immunohistochemistry for α-smooth muscle actin (α-SMA).
-
Gene Expression Analysis: Measure the expression of pro-fibrotic genes (e.g., Tgfb1) in kidney tissue via qRT-PCR.
-
Conclusion
This compound is a valuable and well-characterized chemical probe for the TRPC6 channel. Its high potency, selectivity, and oral bioavailability make it a suitable tool for investigating the physiological and pathophysiological roles of TRPC6 in a wide range of experimental settings. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately contributing to a better understanding of TRPC6 biology and the development of novel therapeutics targeting this channel.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of BI-749327 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo dosage and administration of BI-749327, a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) ion channel, in mouse models. The following protocols are based on established preclinical studies and are intended to ensure reproducibility and accuracy in experimental design.
Mechanism of Action
This compound is an orally bioavailable antagonist of TRPC6, a non-selective cation channel.[1][2] Increased TRPC6 activity is implicated in the pathophysiology of various diseases, including cardiac and renal fibrosis, as well as Duchenne muscular dystrophy (DMD).[1][3] The binding of this compound to TRPC6 inhibits calcium influx, which in turn suppresses the activation of the calcineurin-nuclear factor of activated T-cells (NFAT) signaling pathway.[1] This pathway is a key driver of pathological gene expression associated with hypertrophy and fibrosis.
BI749327 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TRPC6 [label="TRPC6 Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca2_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Calcineurin [label="Calcineurin Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFAT [label="NFAT Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Pathological Gene\nExpression\n(Hypertrophy, Fibrosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
BI749327 -> TRPC6 [label="Inhibits", fontcolor="#5F6368"]; TRPC6 -> Ca2_influx [label="Mediates", fontcolor="#5F6368"]; Ca2_influx -> Calcineurin; Calcineurin -> NFAT; NFAT -> Gene_Expression; }
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key in vivo dosage and pharmacokinetic parameters of this compound in mice.
| Parameter | Value | Mouse Strain(s) | Administration Route | Reference(s) |
| Standard Dosage | 30 mg/kg/day | C57BL/6J, CD-1, B6129F1 | Oral Gavage / Subcutaneous | |
| Terminal Half-life (t½) | 8.5 - 13.5 hours | CD-1 | Oral | |
| Plasma Protein Binding | 98.4 ± 0.1% | Not Specified | Not Applicable | |
| Unbound Fraction | 1.6% | Not Specified | Not Applicable |
Table 1: In Vivo Dosage and Pharmacokinetic Parameters of this compound in Mice
| Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Cardiac Fibrosis (TAC model) | 30 mg/kg/day | Oral Gavage | 7 weeks (starting 1 week post-TAC) | Improved left heart function, reduced fibrosis. | |
| Renal Fibrosis (UUO model) | 3, 10, 30 mg/kg/day | Oral Gavage | 7 days (starting just before UUO) | Dose-dependent reduction in renal fibrosis. | |
| Duchenne Muscular Dystrophy | 30 mg/kg/day | Subcutaneous Injection | From postnatal day 3 | Prolonged survival, improved muscle function. |
Table 2: Efficacy of this compound in Various Mouse Disease Models
Experimental Protocols
Detailed methodologies for the preparation of dosing solutions and administration in key experimental models are provided below.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound in a methylcellulose/Tween 80 vehicle, suitable for oral administration in mice.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
-
Ice bath or freezer
Procedure:
-
Preparation of 0.5% Methylcellulose with 0.2% Tween 80 Vehicle: a. Heat approximately one-third of the final required volume of deionized water to 70-80°C on a heating plate with a magnetic stirrer. b. While stirring, slowly add 0.5% (w/v) of methylcellulose powder to the heated water. Continue stirring until a homogenous, milky suspension is formed. c. Cool the remaining two-thirds of the deionized water in an ice bath or freezer. d. Add the cold water to the hot methylcellulose suspension. e. Continue to stir the solution in the cold (e.g., on ice or at 4°C) until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight. f. Add 0.2% (v/v) of Tween 80 to the clear methylcellulose solution and mix thoroughly.
-
Preparation of this compound Suspension: a. Weigh the required amount of this compound powder to achieve the desired final concentration for a 30 mg/kg dose. The final volume administered to each mouse is typically 10 ml/kg. b. Add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste. c. Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
Protocol 2: Preparation of this compound for Subcutaneous Injection
This protocol outlines the preparation of a this compound suspension for subcutaneous administration, particularly for neonatal mice in the Duchenne muscular dystrophy model.
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Deionized water
-
Sterile vials
-
Syringes and needles
Procedure:
-
Preparation of 2.5% Methylcellulose with 0.015% Tween 80 Vehicle: a. Prepare a solution of 2.5% (w/v) methylcellulose in deionized water. The same heating and cooling method described in Protocol 1 can be used to facilitate dissolution. b. Add 0.015% (v/v) Tween 80 to the methylcellulose solution and mix thoroughly. c. Sterilize the vehicle solution by an appropriate method, such as filtration, if required for the experimental setting.
-
Preparation of this compound Suspension: a. Aseptically weigh the required amount of this compound powder into a sterile vial. b. Add the sterile vehicle to the powder to achieve the desired final concentration for a 30 mg/kg dose. The injection volume for neonatal mice should be carefully calculated and is typically up to 200 µL. c. Vortex or sonicate the vial until a uniform suspension is achieved.
Protocol 3: Administration of this compound in a Transverse Aortic Constriction (TAC) Mouse Model
This protocol details the timing of this compound administration in the context of a TAC surgical model to induce cardiac pressure overload.
Acclimation [label="Acclimation\n(Vehicle Gavage)", fillcolor="#F1F3F4", fontcolor="#202124"]; TAC_Surgery [label="TAC Surgery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Op [label="Post-Operative\nRecovery", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound or Vehicle\n(30 mg/kg/day, p.o.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Acclimation -> TAC_Surgery [label="1 Week", fontcolor="#5F6368"]; TAC_Surgery -> Post_Op [label="1 Week", fontcolor="#5F6368"]; Post_Op -> Treatment [label="Start Treatment", fontcolor="#5F6368"]; Treatment -> Endpoint [label="7 Weeks", fontcolor="#5F6368"]; }
Figure 2: Experimental workflow for this compound administration in the TAC model.
Procedure:
-
Acclimation: One week prior to TAC surgery, acclimate the mice to the oral gavage procedure by administering the vehicle solution daily.
-
TAC Surgery: Perform TAC surgery to induce pressure overload.
-
Post-Operative Recovery and Randomization: Allow the mice to recover for one week after surgery. At this point, mice can be randomized into treatment and control groups.
-
Treatment: Begin daily oral gavage of this compound (30 mg/kg) or vehicle.
-
Monitoring and Endpoint Analysis: Continue treatment for the desired duration (e.g., 7 weeks) and monitor cardiac function periodically.
Protocol 4: Administration of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model
This protocol describes the administration of this compound in a UUO model of renal fibrosis.
Treatment_Start [label="Start this compound or\nVehicle Treatment\n(p.o.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UUO_Surgery [label="UUO Surgery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Continued_Treatment [label="Daily Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Treatment_Start -> UUO_Surgery [label="Just Before", fontcolor="#5F6368"]; UUO_Surgery -> Continued_Treatment; Continued_Treatment -> Endpoint [label="7 Days", fontcolor="#5F6368"]; }
Figure 3: Experimental workflow for this compound administration in the UUO model.
Procedure:
-
Treatment Initiation: Begin daily oral gavage with this compound (at doses of 3, 10, or 30 mg/kg) or vehicle just before the UUO surgical intervention.
-
UUO Surgery: Perform unilateral ureteral obstruction surgery.
-
Continued Treatment: Continue daily administration for the duration of the study (e.g., 7 days).
-
Endpoint Analysis: At the end of the treatment period, collect kidney tissues for analysis of fibrosis and other relevant markers.
Protocol 5: Administration of this compound in a Duchenne Muscular Dystrophy (DMD) Mouse Model
This protocol is for the early and chronic administration of this compound in a neonatal mouse model of DMD.
Procedure:
-
Treatment Initiation: Begin daily subcutaneous injections of this compound (30 mg/kg) or vehicle starting at postnatal day 3 (P3).
-
Administration: Administer the daily dose via subcutaneous injection.
-
Long-term Treatment: Continue the daily treatment for the lifespan of the animals or until the desired experimental endpoint.
-
Monitoring: Monitor the mice for survival, muscle function, and other relevant phenotypes.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-749327 Cell-Based Assays in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-749327 is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] TRPC6 is a non-selective cation channel that plays a role in calcium signaling and has been implicated in various physiological and pathological processes, including cardiac and renal diseases. This document provides detailed protocols for cell-based assays using this compound in Human Embryonic Kidney 293T (HEK293T) cells, a commonly used cell line for studying ion channel function and signaling pathways. The primary assay described is a Nuclear Factor of Activated T-cells (NFAT) reporter assay, which is a downstream indicator of TRPC6 activity.
Mechanism of Action
This compound selectively inhibits TRPC6, thereby blocking the influx of cations, including calcium, into the cell. In the context of the assays described herein, activation of TRPC6 leads to an increase in intracellular calcium, which in turn activates the calmodulin-dependent phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus and subsequent activation of gene transcription. By co-transfecting HEK293T cells with TRPC6 and an NFAT-driven reporter gene (e.g., luciferase), the inhibitory activity of this compound on TRPC6 can be quantified by measuring the reduction in reporter gene expression.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 (nM) | Selectivity vs. Mouse TRPC6 | Reference |
| TRPC6 | Mouse | 13 | - | |
| Human | 19 | - | ||
| Guinea Pig | 15 | - | ||
| TRPC3 | Mouse | 1100 | 85-fold | |
| TRPC7 | Mouse | 550 | 42-fold |
Signaling Pathway Diagram
Caption: this compound inhibits TRPC6, blocking Ca²⁺ influx and subsequent NFAT activation.
Experimental Protocols
HEK293T Cell Culture and Maintenance
-
Cell Line: HEK293T (Human Embryonic Kidney 293T)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:10 to 1:20 ratio.
Transient Transfection of HEK293T Cells for NFAT Reporter Assay
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.
-
Materials:
-
HEK293T cells
-
Culture Medium
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Plasmid DNA:
-
TRPC6 expression vector (wild-type or mutant)
-
NFAT-luciferase reporter vector
-
Control vector (e.g., Renilla luciferase for normalization)
-
-
96-well white, clear-bottom tissue culture plates
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density of 4 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Ensure cells are 70-90% confluent at the time of transfection.
-
Transfection Complex Preparation (per well):
-
In a sterile tube, dilute the plasmid DNA (e.g., 50 ng TRPC6, 100 ng NFAT-luciferase, and 10 ng Renilla control) in 25 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 25 µL of Opti-MEM.
-
Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection: Add 50 µL of the transfection complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C with 5% CO₂ for 24-48 hours before proceeding with the this compound treatment.
-
This compound Treatment and Luciferase Assay
-
Materials:
-
Transfected HEK293T cells in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)
-
Serum-free DMEM
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free DMEM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the TRPC6 agonist (e.g., OAG) to all wells except for the unstimulated control, to a final concentration known to elicit a robust response.
-
Incubate for 6-16 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves cell lysis followed by the sequential addition of firefly and Renilla luciferase substrates.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
-
Experimental Workflow Diagram
Caption: Workflow for this compound cell-based assay in HEK293T cells.
References
Application Notes and Protocols for Oral Gavage Administration of BI-749327
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-749327 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, with IC50 values of 19 nM, 13 nM, and 15 nM for human, mouse, and guinea pig TRPC6, respectively[1][2][3]. Its selectivity is noteworthy, being 85-fold more selective for mouse TRPC6 over TRPC3 and 42-fold over TRPC7[1][2]. As a modulator of calcium influx, TRPC6 is implicated in various physiological and pathological processes, making this compound a valuable tool for in vivo studies targeting TRPC6-mediated signaling pathways. This document provides detailed application notes and protocols for the preparation and administration of this compound via oral gavage for preclinical research.
Physicochemical Properties and Solubility
This compound is a solid compound with a molecular weight of 442.4 g/mol and a molecular formula of C23H21F3N4O2. Its purity is typically ≥98%. The solubility of this compound is a critical factor for its oral formulation. It is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL). More specifically, its solubility in DMSO has been reported to be 31.25 mg/mL. Due to its poor aqueous solubility, appropriate formulation strategies are necessary to achieve the desired concentration and bioavailability for oral administration.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C23H21F3N4O2 | |
| Molecular Weight | 442.4 g/mol | |
| Purity | ≥98% | |
| Appearance | Solid | |
| Solubility in DMSO | 1-10 mg/mL (sparingly soluble), 31.25 mg/mL | |
| Solubility in Acetonitrile | 0.1-1 mg/mL (slightly soluble) | |
| In vivo dose (mice) | 3-30 mg/kg | |
| Route of Administration | Oral gavage | |
| Terminal half-life (mice) | 8.5-13.5 hours (at 3-30 mg/kg, p.o.) |
Experimental Protocols
Formulation Strategies for Poorly Water-Soluble Compounds
The low aqueous solubility of this compound necessitates the use of specific formulation strategies to ensure its dissolution and absorption after oral gavage. Common approaches for such compounds include:
-
Co-solvent systems: Utilizing a mixture of solvents to enhance solubility.
-
Surfactant dispersions: Employing surfactants to create stable dispersions of the drug.
-
Lipid-based formulations: Dissolving the compound in oils or lipids.
-
Cyclodextrin complexation: Encapsulating the drug molecule within cyclodextrin cavities to improve solubility.
-
Solid dispersions: Dispersing the drug in a solid polymer matrix.
For this compound, formulations using a combination of a solvent (like DMSO) and other excipients to create a suitable vehicle for oral gavage have been reported.
Recommended Protocol for this compound Formulation (30 mg/kg dose in mice)
This protocol is based on a commonly used vehicle for poorly soluble compounds and is designed to deliver a 30 mg/kg dose in a typical gavage volume of 10 mL/kg.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required amount of this compound: For a 20g mouse receiving a 30 mg/kg dose, you will need 0.6 mg of this compound. It is advisable to prepare a slightly larger volume of the formulation to account for any loss during preparation and administration. For example, to prepare 1 mL of dosing solution for multiple animals, you will need 3 mg of this compound (assuming a 10 mL/kg dosing volume, this 1 mL is sufficient for five 20g mice).
-
Prepare the vehicle: A common vehicle for oral gavage of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. To prepare 1 mL of this vehicle:
-
Add 100 µL of DMSO to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Add 450 µL of sterile saline and vortex thoroughly.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the prepared vehicle to the this compound powder.
-
Vortex the mixture vigorously for several minutes.
-
If the compound does not fully dissolve, sonication is recommended to aid dissolution. Sonicate in a water bath until the solution is clear.
-
-
Administration:
-
Administer the prepared solution to the animal via oral gavage using an appropriate gauge gavage needle.
-
The volume to be administered should be calculated based on the animal's body weight (e.g., for a 20g mouse, administer 200 µL of the 3 mg/mL solution to achieve a 30 mg/kg dose).
-
Alternative Formulations:
-
Corn Oil-based formulation: A stock solution of this compound in DMSO can be diluted with corn oil. For example, a 100 µL DMSO stock solution can be added to 900 µL of corn oil.
-
Cyclodextrin-based formulation: A DMSO stock solution can be mixed with a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline. For instance, add 100 µL of a DMSO stock to 900 µL of the 20% SBE-β-CD solution.
Important Considerations:
-
Vehicle Control: Always include a vehicle control group in your experiments to account for any effects of the formulation itself.
-
Stability: Prepare the formulation fresh on the day of use. If storage is necessary, store at 4°C and protect from light. However, long-term stability in these formulations has not been extensively reported.
-
Animal Welfare: Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.
Signaling Pathways and Experimental Workflows
TRPC6 Signaling Pathway
This compound acts by inhibiting the TRPC6 ion channel. TRPC6 is a non-selective cation channel that allows the influx of Ca2+ and Na+ into cells. Its activation is often triggered by diacylglycerol (DAG), a product of phospholipase C (PLC) activity. The resulting increase in intracellular calcium can activate various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in pathological cardiac hypertrophy and fibrosis.
Caption: TRPC6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Oral Gavage Preparation
The following diagram illustrates the logical steps for preparing this compound for oral administration.
Caption: Workflow for the preparation of this compound for oral gavage.
References
Application Notes and Protocols: BI-749327 in Duchenne Muscular Dystrophy Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein. This leads to progressive muscle degeneration, inflammation, and fibrosis, ultimately resulting in loss of ambulation and premature death due to cardiorespiratory failure. One of the key pathological mechanisms in DMD is the destabilization of the sarcolemmal membrane, which increases the influx of calcium into muscle cells through mechanosensitive ion channels.[1][2] The transient receptor potential canonical 6 (TRPC6) channel has been identified as a significant contributor to this abnormal calcium influx.[1][2]
BI-749327 is a selective inhibitor of the TRPC6 ion channel.[3] Preclinical studies in mouse models of DMD have demonstrated that pharmacological inhibition of TRPC6 with this compound can ameliorate the dystrophic phenotype, improve muscle function, and extend lifespan. These findings highlight this compound as a promising therapeutic candidate for DMD.
These application notes provide a comprehensive overview of the use of this compound in DMD mouse models, including a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative findings from studies administering this compound to two different mouse models of Duchenne muscular dystrophy: the severe dystrophin/utrophin double-knockout (DKO) model and the milder heterozygous (HET) model.
Table 1: Effects of this compound on Survival and Cardiac Function in DMD Mouse Models
| Parameter | Mouse Model | Treatment Group | Value | Fold Change/Improvement |
| Median Survival | DKO | Vehicle | ~4 weeks | - |
| DKO | This compound | Nearly double | ~2-fold increase | |
| HET | Vehicle | >12 weeks | - | |
| HET | This compound | Extended | Significantly prolonged | |
| Cardiac Function (Fractional Shortening) | DKO | Vehicle | ~39% | - |
| DKO | This compound | ~47% | ~20% improvement | |
| Myocardial Fibrosis | DKO | Vehicle | Increased | - |
| DKO | This compound | Reduced | Modest trend to reduction | |
| HET | Vehicle | Increased | - | |
| HET | This compound | Reduced | Significant reduction |
Table 2: Effects of this compound on Skeletal Muscle Function and Histology in DMD Mouse Models
| Parameter | Mouse Model | Treatment Group | Outcome |
| Grip Strength | DKO | This compound | Rising trend |
| HET | This compound | Improved | |
| Open-Field Mobility | DKO | This compound | Improved movement, distance, and speed |
| HET | This compound | Unchanged | |
| Eccentric Muscle Injury | HET | This compound | Reduced |
| Muscle Fiber Cross-Sectional Area | DKO | This compound | Increased in gastrocnemius, soleus, and tibialis anterior |
| Diaphragm Fibrosis | HET | This compound | Reduced |
Table 3: Effects of this compound on Bone Structure in HET DMD Mouse Model
| Parameter | Treatment Group | Outcome |
| Bone Tissue Volume Ratio | This compound | Greater |
| Trabeculae Number | This compound | Increased |
| Trabeculae Thickness | This compound | Increased |
| Trabecular Spacing | This compound | Tighter |
Signaling Pathway and Mechanism of Action
The absence of dystrophin in DMD leads to instability of the sarcolemma, making it susceptible to damage from mechanical stress. This instability results in the over-activation of mechanosensitive ion channels, including TRPC6, leading to excessive calcium (Ca2+) influx into the muscle cell. This Ca2+ overload triggers a cascade of detrimental downstream events, including inflammation, mitochondrial dysfunction, and the activation of fibrotic pathways, such as the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a key regulator of fibrosis, promoting the deposition of extracellular matrix components and leading to muscle scarring and stiffness. This compound, as a selective TRPC6 inhibitor, blocks this initial pathological Ca2+ influx, thereby mitigating the downstream consequences, including the down-regulation of the pro-fibrotic TGF-β1 signaling pathway.
References
- 1. Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy [insight.jci.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for BI-749327 Treatment of Neonatal Rat Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-749327 is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2] TRPC6 is a non-selective cation channel that, upon activation, permits the influx of Ca²⁺ into cells.[1] In cardiomyocytes, the activation of TRPC6 and subsequent Ca²⁺ influx are linked to the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1] This pathway plays a critical role in the pathophysiology of cardiac hypertrophy and fibrosis.[1] this compound, by blocking TRPC6, effectively inhibits this signaling cascade, presenting a promising therapeutic strategy for mitigating pathological cardiac remodeling.
These application notes provide a detailed protocol for the treatment of neonatal rat ventricular myocytes (NRVMs) with this compound to study its effects on cardiac hypertrophy induced by Angiotensin II (Ang II).
Signaling Pathway of this compound in Cardiomyocytes
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol outlines the enzymatic digestion method for isolating a high yield of viable NRVMs.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
0.1% Trypsin-EDTA
-
Collagenase Type II
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll
-
Culture plates/dishes
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional animal care and use committee guidelines.
-
Excise the hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue into small fragments (1-2 mm³).
-
Perform enzymatic digestion of the minced tissue using a solution of trypsin and collagenase. This can be done through a series of short digestions or an overnight digestion at 4°C.
-
Neutralize the enzymatic activity with FBS-containing medium.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Purify the cardiomyocytes from fibroblasts using a discontinuous Percoll gradient centrifugation.
-
Resuspend the purified NRVMs in DMEM/F-12 with 10% FBS.
-
Plate the cells on fibronectin-coated culture dishes at a suitable density.
-
Incubate the cells at 37°C in a 5% CO₂ incubator. Allow the cells to attach and begin spontaneous beating, typically within 24-48 hours.
Protocol 2: Induction of Hypertrophy and this compound Treatment
This protocol describes the induction of a hypertrophic response in cultured NRVMs using Angiotensin II and subsequent treatment with this compound.
Materials:
-
Cultured NRVMs (from Protocol 1)
-
Angiotensin II (Ang II) stock solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Serum-free DMEM/F-12 medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. This compound is sparingly soluble in DMSO (1-10 mg/ml).
-
Once NRVMs are confluent and beating, replace the growth medium with serum-free DMEM/F-12 for 24 hours to induce quiescence.
-
Prepare working solutions of Ang II and this compound in serum-free medium.
-
Treat the quiescent NRVMs with Ang II to induce hypertrophy. A final concentration of 100 nM Ang II for 48 hours is a common starting point.
-
For the experimental groups, co-treat the cells with Ang II and varying concentrations of this compound (e.g., 250 nM and 500 nM).
-
Include appropriate controls: a vehicle control (DMSO) and an Ang II-only control.
-
After the 48-hour incubation period, harvest the cells for downstream analysis (e.g., RNA isolation for qPCR).
Experimental Workflow
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC₅₀ (Mouse) | IC₅₀ (Human) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 |
| This compound | TRPC6 | 13 nM | 19 nM | 85-fold | 42-fold |
Table 2: Effect of this compound on Hypertrophic Gene Expression in NRVMs
| Treatment Group | Nppa mRNA Expression | Nppb mRNA Expression | Myh7 mRNA Expression |
| Vehicle Control | Baseline | Baseline | Baseline |
| Angiotensin II (100 nM) | Increased | Increased | Increased |
| Ang II + this compound (250 nM) | Attenuated Increase | Attenuated Increase | Attenuated Increase |
| Ang II + this compound (500 nM) | Attenuated Increase | Attenuated Increase | Attenuated Increase |
Note: Quantitative fold-change values were not explicitly stated in the primary literature for the in vitro NRVM experiments; however, the attenuation of the Ang II-induced increase was demonstrated graphically.
Key Experiment Methodologies
Quantitative Real-Time PCR (qPCR) for Hypertrophic Markers
Objective: To quantify the mRNA expression levels of key hypertrophic genes: Natriuretic Peptide A (Nppa), Natriuretic Peptide B (Nppb), and Myosin Heavy Chain 7 (Myh7).
Procedure:
-
RNA Isolation: Isolate total RNA from the treated NRVMs using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and the primer pairs listed in Table 3. The reaction should be run on a real-time PCR detection system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh).
Table 3: Rat qPCR Primer Sequences
| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Nppa (ANP) | GAGCAAATCCCGTATACAGTGC | ATCTTCTACCGGCATCTTCTCC |
| Nppb (BNP) | GCTGCTGGAGCTGATAAGAGAA | GTTCTTTTGTAGGGCCTTGGTC |
| Myh7 | GTGACGGTGGGAAAGGCAAAG | AAAGTGAGGATGGGTGGTCCT |
| Gapdh (Housekeeping) | GAGACAGCCGCATCTTCTTG | TGACTCCGACCTTCACCTT C |
Conclusion
The provided protocols and data demonstrate that this compound is a valuable research tool for investigating the role of the TRPC6 channel in cardiac hypertrophy. By following these methodologies, researchers can effectively assess the inhibitory potential of this compound on the hypertrophic response in a well-established in vitro model. These application notes serve as a comprehensive guide for scientists in the fields of cardiovascular research and drug development.
References
Dissolving BI-749327 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of BI-749327, a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) ion channel, for use in in vitro experiments. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in various research settings.
Introduction to this compound
This compound is a small molecule antagonist of TRPC6, a non-selective cation channel involved in calcium signaling.[1][2][3] Dysregulation of TRPC6 has been implicated in various pathological conditions, including cardiac and renal diseases characterized by fibrosis.[4][5] this compound exhibits high selectivity for TRPC6 over other TRP channel family members, such as TRPC3 and TRPC7, making it a valuable tool for studying TRPC6-mediated signaling pathways. In in vitro models, this compound has been shown to suppress the activation of Nuclear Factor of Activated T-cells (NFAT), a downstream effector of TRPC6-mediated calcium influx.
Solubility of this compound
The solubility of this compound is a critical factor for the preparation of stock solutions for in vitro studies. The compound is a solid at room temperature and has limited solubility in aqueous solutions. Organic solvents are required for its dissolution.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Concentration (at max solubility) | Notes |
| DMSO | 31.25 mg/mL | 70.63 mM | Sonication is recommended to aid dissolution. |
| Acetonitrile | 0.1 - 1 mg/mL | Not Specified | Slightly soluble. |
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, the recommended solvent for achieving the highest concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 4.424 mg of this compound (Molecular Weight: 442.4 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.424 mg of this compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended. Place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 1 year) or at -80°C for extended stability (up to 2 years).
-
In Vitro Experimental Workflow: Inhibition of TRPC6-Mediated NFAT Activation
This section provides a general workflow for an in vitro assay to assess the inhibitory effect of this compound on TRPC6-mediated NFAT activation in a cell line such as HEK293T.
Signaling Pathway: TRPC6-Mediated NFAT Activation
The following diagram illustrates the signaling pathway inhibited by this compound. Activation of TRPC6 leads to an influx of Ca²⁺, which in turn activates calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus and subsequent transcription of target genes. This compound blocks the initial Ca²⁺ entry through TRPC6.
Disclaimer: This product is for research use only and is not intended for human or veterinary use. Always refer to the manufacturer's safety data sheet (SDS) for handling and safety information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Subcutaneous Administration of BI-749327
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-749327 is a potent and highly selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2] TRPC6 is a non-selective, receptor-operated cation channel implicated in the pathophysiology of various diseases, particularly those involving fibrosis and cellular hypertrophy, such as cardiac and renal diseases.[3][4][5] Increased TRPC6 activity can lead to the activation of the nuclear factor of activated T cells (NFAT) signaling pathway, promoting the expression of pro-fibrotic and pro-hypertrophic genes. This compound has demonstrated efficacy in preclinical models by inhibiting this pathway, thereby ameliorating disease progression. While orally bioavailable, long-term studies in certain disease models, particularly in fragile animal models, may necessitate subcutaneous administration. These application notes provide detailed protocols and supporting data for the long-term subcutaneous administration of this compound in preclinical research settings.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the TRPC6 ion channel. This inhibition prevents the influx of Ca2+ into cells, which in turn blocks the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of NFAT. By preventing NFAT activation, this compound suppresses the transcription of genes involved in fibrosis and hypertrophy.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 (nM) | Selectivity vs. mTRPC6 |
| TRPC6 | Mouse | 13 | - |
| TRPC6 | Human | 19 | - |
| TRPC6 | Guinea Pig | 15 | - |
| TRPC3 | Mouse | 1,100 | 85-fold |
| TRPC7 | Mouse | 550 | 42-fold |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (hours) |
| 3 | ~100 | ~2000 | 8.5 - 13.5 |
| 10 | ~500 | ~10000 | 8.5 - 13.5 |
| 30 | ~1500 | ~30000 | 8.5 - 13.5 |
Note: Detailed pharmacokinetic data for subcutaneous administration is not publicly available. However, a 30 mg/kg/day subcutaneous dose in mice has been shown to maintain stable drug levels over a 24-hour period.
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration
This protocol is based on a successful long-term study in a mouse model of Duchenne muscular dystrophy.
Materials:
-
This compound powder (purity ≥98%)
-
Methylcellulose
-
Deionized water
-
Tween 80
-
Sterile, light-protected storage vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
Procedure:
-
Vehicle Preparation:
-
Prepare a 2.5% methylcellulose solution by slowly adding methylcellulose to deionized water while stirring continuously. It may be necessary to heat the solution slightly to aid dissolution, then cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.015% (w/v).
-
Stir the vehicle solution until it is homogeneous.
-
-
This compound Formulation:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume. For a 30 mg/kg dose in a mouse with an injection volume of 200 µL, the concentration would be approximately 3 mg/mL (assuming a 20g mouse).
-
Carefully weigh the this compound powder and add it to the prepared vehicle.
-
Stir the mixture continuously, protected from light, until the compound is fully suspended. Sonication may be used to aid dispersion if necessary.
-
-
Storage and Handling:
-
Store the prepared formulation in sterile, light-protected vials at 2-8°C for short-term use. For long-term storage of the powder, refer to the manufacturer's instructions (typically -20°C or -80°C).
-
Before each administration, gently vortex or shake the vial to ensure a uniform suspension.
-
Protocol 2: Long-Term Subcutaneous Administration in Mice
Materials:
-
Prepared this compound formulation
-
Experimental animals (mice)
-
Appropriate animal restraints
-
Sterile syringes and needles (27-30 gauge)
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Acclimatize animals to handling and the injection procedure for several days before the start of the study.
-
Weigh each animal to determine the correct injection volume.
-
-
Administration:
-
Gently restrain the mouse.
-
Lift the loose skin over the back/scruff region to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine, ensuring it is in the subcutaneous space and has not punctured the underlying muscle.
-
Slowly inject the calculated volume of the this compound suspension.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Monitoring:
-
Monitor the animals daily for any signs of injection site reactions (e.g., swelling, redness, irritation) or systemic adverse effects.
-
Maintain a detailed log of dosing, animal health, and any observed abnormalities.
-
Safety and Toxicology
While comprehensive long-term toxicology data for subcutaneous administration of this compound is not publicly available, studies involving daily subcutaneous injections at 30 mg/kg in mice have been conducted without reported adverse effects related to the administration route. As with any experimental compound, it is crucial to conduct appropriate safety monitoring throughout the study. This should include regular observation for clinical signs of toxicity, body weight measurements, and, where appropriate, hematology and clinical chemistry analysis at the termination of the study.
Conclusion
The subcutaneous administration of this compound is a viable option for long-term preclinical studies, particularly in delicate animal models where oral gavage may induce stress. The provided protocols, based on published research, offer a starting point for investigators. Researchers should optimize these protocols for their specific animal models and experimental goals, while adhering to all institutional animal care and use guidelines. The potent and selective TRPC6 inhibitory activity of this compound, combined with a suitable long-term administration protocol, makes it a valuable tool for investigating the role of TRPC6 in chronic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
Application Notes and Protocols for Measuring BI-749327 Efficacy Through Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-749327 is a potent and highly selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2] TRPC6 is a nonselective cation channel that plays a crucial role in calcium signaling.[3][4][5] Dysregulation of TRPC6 activity has been implicated in the pathophysiology of various diseases, particularly those involving fibrosis and hypertrophy in cardiac and renal tissues. This compound exerts its therapeutic effects by inhibiting TRPC6-mediated calcium influx, which in turn suppresses the activation of the calcineurin-nuclear factor of activated T-cells (NFAT) signaling pathway. This leads to a downstream reduction in the expression of pro-hypertrophic and pro-fibrotic genes.
This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound by analyzing changes in gene expression. The following sections will cover the mechanism of action, quantitative data on its activity, detailed protocols for cell-based assays, and a guide to analyzing the resulting gene expression data.
Mechanism of Action of this compound
This compound is a selective inhibitor of the TRPC6 ion channel. Increased TRPC6 activity, either through enhanced gene expression or gain-of-function mutations, contributes to pathological conditions in cardiac and renal tissues. The influx of calcium ions through the TRPC6 channel activates calcineurin, which then dephosphorylates NFAT, allowing its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in pathological hypertrophy and fibrosis. This compound blocks this cascade by inhibiting TRPC6, thereby preventing NFAT activation and the subsequent transcription of target genes. Studies have also shown that this compound treatment can downregulate pathways related to fat metabolism and TGF-β1 signaling.
Quantitative Data
The potency and selectivity of this compound have been determined through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 |
| TRPC6 | Mouse | 13 nM |
| TRPC6 | Human | 19 nM |
| TRPC6 | Guinea Pig | 15 nM |
Table 2: In Vitro Selectivity of this compound (Mouse)
| Target | IC50 | Selectivity vs. TRPC6 |
| TRPC3 | 1,100 nM | 85-fold |
| TRPC7 | 550 nM | 42-fold |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage | Key Gene Expression Changes |
| Mouse (Transverse Aortic Constriction) | Cardiac Hypertrophy and Fibrosis | 30 mg/kg/day | Downregulation of pro-fibrotic genes (e.g., Col1a2, Col3a2, Fn1, Mmp2, Tgfb1, Timp2) |
| Mouse (Unilateral Ureteral Obstruction) | Renal Fibrosis | Dose-dependent | Reduction in fibrosis-associated gene expression |
| Mouse (Duchenne Muscular Dystrophy) | Muscular Dystrophy | Not specified | Downregulation of pathways regulating fat metabolism and TGF-β1 signaling |
Experimental Protocols
This section provides detailed protocols for assessing the efficacy of this compound through gene expression analysis in relevant cell lines.
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing relevant cell lines and treating them with this compound.
1.1. Recommended Cell Lines:
-
HEK293T cells: A human embryonic kidney cell line that is easily transfectable and commonly used for reporter assays.
-
Primary Cardiomyocytes: Isolated from neonatal or adult rodents, these cells provide a physiologically relevant model for studying cardiac hypertrophy.
-
Renal Fibroblasts: Primary cells isolated from kidney tissue, suitable for studying renal fibrosis.
1.2. Cell Culture:
-
HEK293T Cells:
-
Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
-
Primary Cardiomyocytes:
-
Isolate cardiomyocytes from neonatal or adult mouse/rat hearts using established enzymatic digestion protocols.
-
Culture on laminin-coated plates in a suitable cardiomyocyte culture medium.
-
Allow cells to attach and recover before initiating treatment.
-
-
Renal Fibroblasts:
-
Isolate fibroblasts from kidney cortex through explant culture or enzymatic digestion.
-
Culture in Fibroblast Growth Medium supplemented with appropriate growth factors.
-
Maintain at 37°C and 5% CO2.
-
1.3. This compound Treatment:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Treatment:
-
The day after seeding, replace the culture medium with fresh medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
A suggested concentration range for initial experiments is 10 nM to 1 µM, based on the IC50 values. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubate the cells with this compound for a suitable duration to observe changes in gene expression (e.g., 24, 48, or 72 hours).
-
Protocol 2: RNA Extraction
This protocol describes the extraction of total RNA from cultured cells.
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent (or a similar lysis buffer) directly to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
-
Phase Separation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in RNase-free water.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an agarose gel or using a Bioanalyzer.
-
Protocol 3: RNA Sequencing and Data Analysis
This protocol provides an overview of the steps involved in RNA sequencing and subsequent bioinformatics analysis.
3.1. RNA Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the cDNA fragments, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library Quality Control: Assess the library size distribution and concentration using a Bioanalyzer and qPCR.
3.2. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
The choice of sequencing depth will depend on the experimental goals, but typically 20-30 million reads per sample is sufficient for differential gene expression analysis.
3.3. Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between this compound-treated and control groups.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological pathways and processes affected by this compound treatment.
Validation of Gene Expression Changes
To confirm the results from RNA sequencing, it is recommended to validate the expression of a subset of key differentially expressed genes using an independent method such as quantitative real-time PCR (qRT-PCR).
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure the efficacy of this compound by analyzing its impact on gene expression. By following these detailed methodologies, scientists can gain valuable insights into the molecular mechanisms of this compound and its potential as a therapeutic agent for diseases driven by TRPC6 dysregulation.
References
- 1. Culture and transfection of HEK293T cells [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
BI-749327: Application Notes and Protocols for Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-749327 is a potent and highly selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] TRPC6 is a non-selective cation channel that plays a significant role in various physiological and pathophysiological processes, including cardiac and renal fibrosis, and Duchenne muscular dystrophy.[4][5] This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology studies to investigate TRPC6 channel function and modulation.
Mechanism of Action
This compound acts as a direct inhibitor of the TRPC6 ion channel, blocking the influx of cations, including Ca²⁺. The increased intracellular Ca²⁺ concentration resulting from TRPC6 activation stimulates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in hypertrophy and fibrosis. By blocking TRPC6, this compound effectively suppresses this signaling pathway.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 (nM) | Selectivity vs. TRPC6 | Reference |
| TRPC6 | Mouse | 13 | - | |
| TRPC6 | Human | 19 | - | |
| TRPC6 | Guinea Pig | 15 | - | |
| TRPC3 | Mouse | 1,100 | 85-fold | |
| TRPC7 | Mouse | 550 | 42-fold |
Signaling Pathway Diagram
Caption: TRPC6 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for this compound Characterization
This protocol is adapted from methodologies used to characterize TRPC6 inhibitors.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfect cells with a plasmid encoding for the desired TRPC6 channel (e.g., mouse or human) using a suitable transfection reagent. Co-transfection with a fluorescent protein (e.g., YFP) can aid in identifying transfected cells.
-
Plate cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recordings.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
TRPC6 Activator: Prepare a stock solution of 1-oleoyl-2-acetyl-sn-glycerol (OAG) in DMSO. The final concentration in the bath solution is typically 50-100 µM.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations for dose-response experiments.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified transfected cell.
-
Use a patch-clamp amplifier (e.g., Axopatch 200B, EPC10) to voltage-clamp the cell.
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Acquire and filter currents using appropriate software and hardware.
4. Voltage Protocol and Data Acquisition:
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Hold the cell at a holding potential of -60 mV.
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Apply a standard voltage ramp protocol, for example, an 80 ms step to -80 mV, followed by a 320 ms ramp to +80 mV, and a final 40 ms step at +80 mV. Apply this ramp every 4-5 seconds.
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Record baseline currents in the external solution.
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Activate TRPC6 channels by perfusing the chamber with the external solution containing OAG.
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Once a stable OAG-activated current is achieved, apply different concentrations of this compound to determine its inhibitory effect.
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Record currents at each concentration until a steady-state block is reached.
5. Data Analysis:
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Measure the peak outward and inward currents from the voltage ramps.
-
Subtract the baseline current from the OAG-activated and this compound-inhibited currents.
-
Plot the percentage of current inhibition as a function of the this compound concentration.
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Fit the dose-response curve with a Hill equation to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for patch-clamp analysis of this compound on TRPC6 channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BI-749327 solubility in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of BI-749327.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is Dimethyl sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is 31.25 mg/mL, which is equivalent to 70.63 mM.[1][2] It is important to note that achieving this concentration may require sonication.[2]
Q3: Are there any other organic solvents in which this compound is soluble?
A3: this compound is slightly soluble in Acetonitrile, with a solubility range of 0.1-1 mg/mL.[3]
Q4: How should I prepare an in vivo formulation of this compound?
A4: A commonly used in vivo formulation consists of a mixture of solvents. One such protocol involves preparing a solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For this specific formulation, a concentration of 2 mg/mL can be achieved, and sonication is recommended.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. Increased TRPC6 activity is associated with pathological conditions in cardiac and renal diseases. By inhibiting TRPC6, this compound blocks calcium influx, which in turn suppresses the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This pathway is known to trigger pathological cardiac and renal fibrosis.
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound in DMSO.
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Solution 1: Sonication. Use of an ultrasonic bath is recommended to aid in the dissolution of this compound in DMSO, especially when preparing higher concentration solutions.
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Solution 2: Use fresh, high-quality DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly impact the solubility of compounds. It is recommended to use newly opened or properly stored anhydrous DMSO for the best results.
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Solution 3: Gentle warming. If sonication is not sufficient, gentle warming of the solution may help. However, be cautious with temperature to avoid degradation of the compound.
Issue 2: Precipitation of this compound in aqueous solutions for in vitro assays.
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Solution 1: Check the final DMSO concentration. When diluting a DMSO stock solution into an aqueous buffer for cell-based assays, ensure the final concentration of DMSO is low (typically below 0.5%) to avoid solvent-induced toxicity and precipitation.
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Solution 2: Prepare fresh dilutions. It is recommended to prepare fresh dilutions of this compound for each experiment from a concentrated DMSO stock. Avoid repeated freeze-thaw cycles of diluted aqueous solutions.
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Solution 3: Use a suitable formulation for aqueous environments. For some in vivo or in vitro applications requiring higher concentrations in aqueous media, consider using formulations that enhance solubility, such as those containing PEG300 and Tween-80.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 31.25 | 70.63 | Ultrasonic treatment is recommended. Use of newly opened DMSO is advised due to its hygroscopic nature. |
| Acetonitrile | 0.1 - 1 | - | Slightly soluble. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 | 4.52 | Sonication is recommended for this in vivo formulation. |
| 10% DMSO, 90% Corn oil | ≥ 2.08 | - | A clear solution is obtained; saturation is unknown. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Weigh out the required amount of this compound powder. The molecular weight of this compound is 442.43 g/mol .
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Add the appropriate volume of high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.
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Vortex the solution briefly to mix.
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Place the vial in an ultrasonic water bath and sonicate until the compound is fully dissolved.
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Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an In Vivo Formulation of this compound
This protocol yields a 2 mg/mL solution of this compound.
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Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
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In a sterile tube, add the required volume of the DMSO stock solution.
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Sequentially add PEG300, Tween-80, and Saline to the final volume ratios of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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Mix thoroughly after the addition of each solvent.
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If necessary, sonicate the final mixture to ensure complete dissolution.
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It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo formulation workflow.
References
Technical Support Center: Optimizing BI-749327 Working Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of BI-749327 in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure the successful application of this potent TRPC6 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3][4] TRPC6 is a non-selective cation channel that, when activated, allows an influx of Ca2+ into the cell.[5] This increase in intracellular calcium can activate downstream signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is involved in pathological processes like cardiac and renal fibrosis. This compound blocks the TRPC6 channel, thereby inhibiting this calcium influx and the subsequent activation of NFAT.
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point for determining the optimal working concentration of this compound is to consider its half-maximal inhibitory concentration (IC50). The IC50 for this compound is in the low nanomolar range for its target, TRPC6. We recommend starting with a broad concentration range in your initial experiments, for example, from 1 nM to 1 µM. A 10-point serial dilution is a common approach to cover this range effectively. In published studies, concentrations between 100 nM and 500 nM have been shown to inhibit TRPC6-mediated reporter gene expression in HEK293T cells.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/ml). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This allows for the addition of a minimal volume of solvent to your cell culture, thereby reducing the risk of solvent-induced toxicity (typically, the final DMSO concentration should be kept below 0.5%). Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: How can I assess for potential off-target effects of this compound?
A4: While this compound is highly selective for TRPC6 over the closely related TRPC3 and TRPC7 channels, it is good practice to consider potential off-target effects. To investigate this, you can:
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Use a control cell line: Test the effects of this compound on a cell line that does not express TRPC6.
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Rescue experiment: If possible, transfect your cells with a this compound-resistant mutant of TRPC6 to see if the observed phenotype is reversed.
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Use a structurally unrelated inhibitor: Confirm your findings with another selective TRPC6 inhibitor that has a different chemical structure.
Data Presentation
Table 1: In Vitro Potency (IC50) of this compound
| Target | Species | IC50 (nM) |
| TRPC6 | Mouse | 13 |
| TRPC6 | Human | 19 |
| TRPC6 | Guinea Pig | 15 |
| TRPC3 | Mouse | 1100 |
| TRPC7 | Mouse | 550 |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
This protocol will help you determine the cytotoxic concentration of this compound in your cell line of interest, allowing you to select a non-toxic concentration range for your functional assays.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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DMSO (anhydrous)
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in complete culture medium to obtain a range of concentrations (e.g., 1 µM, 500 nM, 250 nM, 100 nM, 50 nM, 10 nM, 1 nM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and an untreated control (medium only).
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
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Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Normalize the data to the untreated control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Protocol 2: Target Engagement Assay using an NFAT Reporter Assay
This protocol can be used to confirm that this compound is engaging its target, TRPC6, and inhibiting the downstream NFAT signaling pathway in your cells.
Materials:
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HEK293T cells (or another suitable cell line)
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Plasmids: NFAT-luciferase reporter, a plasmid expressing TRPC6, and a Renilla-luciferase control plasmid
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Transfection reagent
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This compound
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DMSO
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96-well white, clear-bottom plates
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Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
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Transfection: Co-transfect HEK293T cells in a 96-well plate with the NFAT-luciferase reporter, the TRPC6 expression plasmid (or an empty vector control), and the Renilla-luciferase plasmid.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 500 nM, 250 nM, 100 nM, 50 nM, 10 nM) and a vehicle control.
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Stimulation: Stimulate the cells with a known TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG) to activate the TRPC6-NFAT pathway, or use cells expressing a gain-of-function TRPC6 mutant.
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Incubation: Incubate for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).
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Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
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Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent inhibition of NFAT activation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - Final concentration exceeds solubility limit.- "Solvent shock" from diluting DMSO stock into aqueous medium. | - Perform a solubility test by making serial dilutions in your specific cell culture medium and visually inspecting for precipitation.- When diluting the DMSO stock, add it to the medium dropwise while gently vortexing to minimize precipitation. |
| High cellular toxicity observed even at low concentrations | - The cell line is particularly sensitive to TRPC6 inhibition.- Off-target toxicity.- Solvent (DMSO) toxicity. | - Perform a detailed cytotoxicity assay (Protocol 1) to determine the CC50 and choose concentrations well below this value.- Rule out off-target effects as described in the FAQ.- Ensure the final DMSO concentration is below 0.5% and always include a vehicle control. |
| No or weak inhibitory effect observed | - Concentration of this compound is too low.- The compound has degraded.- The cells do not express functional TRPC6.- The downstream readout is not sensitive enough. | - Perform a dose-response experiment over a wider concentration range.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Confirm TRPC6 expression in your cell line (e.g., by Western blot or qPCR).- Use a sensitive and direct target engagement assay (Protocol 2). |
| Inconsistent results between experiments | - Variability in cell culture conditions.- Inconsistent preparation of this compound dilutions.- Compound instability in culture medium over time. | - Standardize cell passage number, seeding density, and media components.- Prepare fresh dilutions for each experiment from a new aliquot of the stock solution.- For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
Visualizations
Caption: Signaling pathway of TRPC6 inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of BI-749327 on TRPC3 and TRPC7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BI-749327 on TRPC3 and TRPC7 channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] However, at higher concentrations, it can exhibit off-target activity, most notably against the closely related TRPC3 and TRPC7 channels.[4][5]
Q2: How significant is the off-target activity of this compound on TRPC3 and TRPC7?
The selectivity of this compound for TRPC6 over TRPC3 and TRPC7 has been quantified. This compound is 85-fold more selective for mouse TRPC6 than for mouse TRPC3 and 42-fold more selective for mouse TRPC6 than for mouse TRPC7. The IC50 values, which represent the concentration of the inhibitor required to block 50% of the channel's activity, are summarized in the table below.
Quantitative Data Summary
| Target Channel | Species | IC50 Value | Selectivity vs. mTRPC6 |
| TRPC6 | Mouse | 13 nM | 1x |
| TRPC6 | Human | 19 nM | - |
| TRPC6 | Guinea Pig | 15 nM | - |
| TRPC3 | Mouse | 1,100 nM | 85x |
| TRPC7 | Mouse | 550 nM | 42x |
Troubleshooting Guide
Issue: I am observing unexpected cellular phenotypes in my experiment when using this compound, which cannot be explained by TRPC6 inhibition alone.
Possible Cause: The concentration of this compound being used may be high enough to inhibit TRPC3 and/or TRPC7, leading to off-target effects.
Troubleshooting Steps:
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Review this compound Concentration: Compare the concentration of this compound used in your experiment with the IC50 values for TRPC3 (1,100 nM) and TRPC7 (550 nM). If the concentration is approaching or exceeding these values, off-target effects are likely. For example, in in-vivo studies, a daily oral dose of 30 mg/kg resulted in unbound trough plasma concentrations of approximately 180 nM, which is well above the IC50 for TRPC6 but below that for TRPC3 and TRPC7.
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Perform a Dose-Response Experiment: To determine if the observed phenotype is dose-dependent and potentially linked to off-target effects, perform a dose-response experiment with varying concentrations of this compound. This can help to establish a therapeutic window where on-target TRPC6 inhibition is achieved with minimal off-target effects.
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Use a Structurally Different TRPC6 Inhibitor: To confirm that the observed phenotype is due to an off-target effect of this compound and not an unexpected consequence of TRPC6 inhibition, consider using a structurally unrelated TRPC6 inhibitor as a control. If the phenotype persists with this compound but not with the alternative inhibitor, it is more likely to be an off-target effect.
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Knockdown/Knockout of TRPC3/TRPC7: In a cell-based model, use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout TRPC3 and/or TRPC7. If the unexpected phenotype is diminished or absent in these cells upon treatment with this compound, it strongly suggests that the effect was mediated by these off-target channels.
Signaling Pathways and Experimental Workflows
TRPC3/6/7 Signaling Pathway and this compound Inhibition
TRPC3, TRPC6, and TRPC7 are non-selective cation channels that are activated by diacylglycerol (DAG), a downstream product of phospholipase C (PLC) activation. This signaling cascade is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This compound acts as an antagonist at these channels, with the highest potency for TRPC6.
Caption: TRPC3/6/7 signaling and this compound inhibition pathway.
Experimental Workflow for Assessing Off-Target Effects
The following workflow outlines a general approach to characterizing the off-target effects of an inhibitor like this compound.
Caption: Workflow for assessing off-target effects of this compound.
Concentration-Dependent Effects of this compound
This diagram illustrates the relationship between the concentration of this compound and its engagement with on-target and off-target channels.
Caption: this compound concentration and target engagement logic.
Experimental Protocols
Protocol: Assessing this compound Selectivity using Whole-Cell Patch Clamp
This protocol is based on the methodology used to characterize this compound.
Objective: To determine the IC50 of this compound for TRPC3, TRPC6, and TRPC7 channels.
Materials:
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HEK293 cells stably expressing mouse TRPC3, TRPC6, or TRPC7.
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Standard extracellular and intracellular solutions for patch-clamp recording.
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1-oleoyl-2-acetyl-sn-glycerol (OAG) to activate the channels.
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This compound stock solution in DMSO.
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Patch-clamp rig with amplifier and data acquisition system.
Methodology:
-
Cell Preparation: Plate the HEK293 cells expressing the target TRPC channel onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiological Recording:
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Obtain whole-cell patch-clamp recordings from single cells.
-
Hold the membrane potential at a suitable voltage (e.g., -80 mV) to measure inward currents.
-
Apply voltage ramps or steps to measure both inward and outward currents.
-
-
Channel Activation: Perfuse the cells with an extracellular solution containing a TRPC channel activator, such as OAG (e.g., 1 µM), to elicit a stable baseline current.
-
Inhibitor Application:
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Once a stable current is achieved, apply increasing concentrations of this compound in the extracellular solution.
-
Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.
-
-
Data Analysis:
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Measure the current amplitude at each concentration of this compound.
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Normalize the current to the baseline current in the presence of OAG alone.
-
Plot the normalized current as a function of the this compound concentration.
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Fit the data to a Hill equation to determine the IC50 value for each channel.
-
-
Selectivity Calculation: Calculate the selectivity by dividing the IC50 for the off-target channel (e.g., TRPC3) by the IC50 for the on-target channel (TRPC6).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing BI-749327 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of BI-749327.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective, orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] It displays inhibitory activity with IC50 values of 13 nM, 19 nM, and 15 nM for mouse, human, and guinea pig TRPC6, respectively.[1][2] this compound is significantly more selective for TRPC6 over other related channels like TRPC3 and TRPC7.
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by inhibiting the TRPC6 ion channel. This inhibition, in turn, suppresses the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The TRPC6-NFAT pathway is implicated in pathological conditions such as cardiac and renal fibrosis. Recent studies also suggest that this compound may disrupt the formation of the TRPC6 channel itself.
Q3: Does this compound require protection from light?
A3: While specific photostability data is not extensively published, as a general good laboratory practice for complex organic molecules, it is advisable to protect this compound solutions from prolonged exposure to direct light. Some suppliers may ship light-sensitive compounds in amber glass vials.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve.
-
Solution: this compound has specific solubility characteristics. Ensure you are using an appropriate solvent. For stock solutions, DMSO is commonly used. If precipitation occurs during the preparation of aqueous solutions for in vivo experiments, gentle heating and/or sonication can be used to aid dissolution. Always add solvents sequentially and ensure the solution is clear before adding the next solvent.
Issue 2: Precipitation is observed in the prepared stock solution after storage.
-
Solution: This may be due to storage at an inappropriate temperature or exceeding the recommended storage time. It is also possible that the concentration exceeds the solubility limit of the solvent at the storage temperature. To avoid this, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. If precipitation is observed, you may try to redissolve the compound by warming the vial to room temperature and using sonication.
Issue 3: Inconsistent experimental results.
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Solution: Inconsistent results can arise from several factors related to the stability and handling of this compound.
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Freshness of working solutions: For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.
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Proper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures to maintain their stability.
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Accurate Dosing: Verify the concentration of your stock solution and the accuracy of your dilutions.
-
Stability and Storage Conditions
Proper storage of this compound is crucial for maintaining its integrity and ensuring reproducible experimental outcomes.
Solid Form
| Storage Temperature | Recommended Duration |
| -20°C | ≥ 4 years (some suppliers suggest up to 3 years) |
| 4°C | 2 years |
In Solvent
| Storage Temperature | Recommended Duration |
| -80°C | 1 year (some suppliers suggest up to 2 years) |
| -20°C | 1 year |
Note: To prevent degradation from repeated freeze-thaw cycles, it is strongly recommended to aliquot stock solutions into single-use volumes.
Solubility Data
| Solvent | Maximum Solubility |
| DMSO | 31.25 mg/mL (70.63 mM) |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) |
Note: Sonication is recommended to aid dissolution in DMSO.
Experimental Protocols
Preparation of Stock Solution (Example)
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To prepare a 10 mM stock solution of this compound (Molecular Weight: 442.43 g/mol ), weigh out 4.42 mg of the compound.
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Add 1 mL of DMSO to the solid compound.
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Vortex and/or sonicate the solution until the compound is completely dissolved.
Preparation of In Vivo Formulation (Example)
For oral gavage administration in mice, a common formulation involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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Start with the required volume of the this compound stock solution in DMSO.
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Sequentially add PEG300, mixing thoroughly after each addition.
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Add Tween-80 and mix until the solution is homogeneous.
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Finally, add the saline to reach the final desired volume and concentration.
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If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to clarify the solution.
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It is recommended to prepare this working solution fresh on the day of use.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Overcoming In Vivo Bioavailability Challenges with BI-749327
This technical support center is designed for researchers, scientists, and drug development professionals working with the TRPC6 antagonist, BI-749327. We provide troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its in vivo bioavailability, particularly those arising from its poor aqueous solubility.
Troubleshooting Guide
This section addresses specific issues you might encounter during your in vivo experiments with this compound.
Question 1: We are observing high variability in plasma concentrations and inconsistent efficacy in our animal studies after oral administration of this compound. What could be the cause?
Answer: High variability is a common challenge for compounds with low aqueous solubility. The issue likely stems from inconsistent dissolution and absorption in the gastrointestinal (GI) tract.
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Potential Causes:
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Inadequate Formulation: If this compound is not properly dissolved or suspended in its vehicle, it may precipitate in the GI tract, leading to erratic absorption. The physical form (e.g., particle size) of the compound can significantly influence its dissolution rate.
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Vehicle Incompatibility: The chosen vehicle may not be optimal for maintaining this compound in a soluble or easily absorbable state throughout the GI tract.
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Animal-to-Animal Physiological Differences: Variations in gastric pH, GI motility, and food content can significantly impact the absorption of poorly soluble drugs.
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-
Troubleshooting Steps:
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Standardize Dosing Conditions: Ensure consistent fasting periods for all animals before oral gavage to minimize variability from food effects.
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Optimize Formulation: The most critical step is to improve the formulation. Move from a simple aqueous suspension to a more robust formulation. See the Experimental Protocols section for preparing co-solvent solutions or self-emulsifying drug delivery systems (SEDDS).
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Verify Formulation Stability: Always prepare formulations fresh on the day of dosing. Visually inspect for any precipitation before administration. If preparing a suspension, ensure it is homogenous by vortexing immediately before drawing each dose.
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Question 2: Our preparation of this compound for oral gavage is precipitating, either in the tube or during administration. How can we prevent this?
Answer: Precipitation indicates that the solubility limit of this compound has been exceeded in your chosen vehicle.
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Potential Causes:
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Low Solubility: this compound has poor solubility in aqueous solutions.
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Incorrect Solvent System: The vehicle may lack sufficient solubilizing capacity for the desired concentration.
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-
Troubleshooting Steps:
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Particle Size Reduction: For suspensions, reducing the particle size of the this compound powder through techniques like micronization can improve stability and dissolution.
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Incorporate Co-solvents: Use a co-solvent system to increase solubility. A common starting point for preclinical studies is a mixture including Polyethylene Glycol 400 (PEG 400) and/or DMSO.
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Add a Surfactant: Surfactants like Tween 80 (Polysorbate 80) can help keep the compound in solution or suspension and improve its wetting properties in the gut.[1][2]
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Consider a Lipid-Based Formulation: For highly lipophilic compounds, a self-emulsifying drug delivery system (SEDDS) can be highly effective.[3][4] This involves dissolving the drug in a mixture of oils, surfactants, and co-solvents.
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Gentle Heating and Sonication: These can help in the initial dissolution process, but be cautious as the compound may precipitate again upon cooling. Always check for stability at room temperature before dosing.
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Question 3: We are still seeing low plasma exposure of this compound even after improving our formulation. What other factors should we consider?
Answer: If the formulation has been optimized, other physiological and procedural factors could be at play.
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Potential Causes:
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First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
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Incorrect Gavage Technique: Improper oral gavage technique can lead to dosing errors, such as accidental administration into the trachea or reflux of the dose.[5]
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Dose Volume: The volume administered can influence absorption. For mice, a typical oral gavage volume is 5-10 mL/kg.
-
-
Troubleshooting Steps:
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Confirm Gavage Accuracy: Ensure all personnel are thoroughly trained in oral gavage techniques. The use of flexible gavage tubes may reduce stress and improve accuracy.
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Consider Alternative Routes: In some studies where oral administration was not feasible for fragile mice, subcutaneous injection was used. This bypasses the GI tract and avoids first-pass metabolism, which can help determine if this is the primary barrier to exposure.
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Dose Escalation Study: Perform a pilot study with increasing doses to see if a linear dose-exposure relationship can be established with your optimized formulation.
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Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. TRPC6 is a non-selective cation channel that, when activated, allows calcium to enter the cell. This influx of calcium stimulates the nuclear factor of activated T-cells (NFAT) signaling pathway, which is implicated in pathological fibrosis and hypertrophy in cardiac and renal diseases. By inhibiting TRPC6, this compound blocks this signaling cascade.
Q2: Is this compound described as orally bioavailable in the literature?
A2: Yes, published preclinical studies describe this compound as an orally bioavailable TRPC6 inhibitor with suitable pharmacokinetics for in vivo studies in mice. It has been successfully administered via oral gavage in mice at doses of up to 30 mg/kg/day, showing therapeutic efficacy.
Q3: What are the known pharmacokinetic parameters of this compound in mice?
A3: Pharmacokinetic studies in CD-1 mice have shown that this compound has a long terminal half-life of 8.5–13.5 hours, which supports once-daily oral dosing. Oral administration resulted in a dose-proportional increase in maximum plasma concentration (Cmax) and total systemic exposure.
Q4: What is the recommended dose of this compound for in vivo mouse studies?
A4: The most frequently cited effective dose in mouse models of cardiac and renal disease is 30 mg/kg/day, administered once daily by oral gavage. This dosage was shown to yield an unbound trough plasma concentration of approximately 180 nM.
Q5: What solvents can be used to prepare a stock solution of this compound?
A5: Vendor data indicates that this compound is sparingly soluble in DMSO (1-10 mg/mL). For in vitro work, DMSO is a common choice. For in vivo formulations, the amount of DMSO should be minimized due to potential toxicity.
Data Presentation
Table 1: Summary of this compound In Vivo Pharmacokinetics (PK) in Mice
| Parameter | Value | Species/Strain | Dose & Route | Citation |
| Terminal Half-life (t½) | 8.5 - 13.5 hours | CD-1 Mice | 3, 10, 30 mg/kg (Oral) | |
| Dosing Frequency | Once daily | CD-1 Mice | 30 mg/kg/day (Oral) | |
| Plasma Protein Binding | 98.4 ± 0.1% | Mouse | 1 µM | |
| Unbound Fraction | 1.6% | Mouse | 1 µM | |
| Effective Dose | 30 mg/kg/day | B6129F1, CD-1, C57BL/6J | Oral Gavage | |
| Resulting Unbound Trough Plasma Concentration | ~180 nM | B6129F1, CD-1, C57BL/6J | 30 mg/kg/day (Oral) |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension (Basic)
This is a common starting point for compounds with poor solubility.
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Materials:
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This compound powder
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Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water
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Mortar and pestle (optional, for particle size reduction)
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Vortex mixer
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Sonicator
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Sterile tubes
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Procedure:
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Calculate the required amount of this compound and vehicle for your study. For a 30 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, you will need a 3 mg/mL suspension.
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Weigh the precise amount of this compound powder. If possible, gently grind the powder with a mortar and pestle to reduce particle size.
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Prepare the 0.5% MC vehicle by slowly adding methylcellulose powder to stirring sterile water.
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Add a small amount of the vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
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Gradually add the remaining vehicle while continuously mixing.
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Vortex the mixture vigorously for 2-3 minutes.
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Sonicate the suspension for 10-15 minutes to ensure uniform particle distribution.
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Crucially, vortex the suspension immediately before drawing each dose to ensure homogeneity.
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Protocol 2: Preparation of a this compound Solution with Co-solvents
This protocol aims to fully dissolve the compound, which can lead to more consistent absorption.
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Materials:
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This compound powder
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Vehicle components: DMSO, PEG 400, Tween 80, Sterile Saline
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Vortex mixer
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Sterile tubes
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Example Vehicle Composition: 10% DMSO + 40% PEG 400 + 5% Tween 80 + 45% Saline
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Note: The percentage of each component may need to be optimized.
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Procedure:
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Calculate the required amount of this compound and each vehicle component.
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Weigh the this compound powder and place it in a sterile tube.
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Add the DMSO to the powder and vortex until the compound is fully dissolved.
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Add the PEG 400 and vortex thoroughly.
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Add the Tween 80 and vortex until the solution is clear and homogenous.
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Finally, add the sterile saline dropwise while vortexing to bring the formulation to the final volume.
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Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
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Protocol 3: Preparation of a Simple Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media like the GI tract.
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Materials:
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This compound powder
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Oil (e.g., Sesame oil, corn oil)
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Surfactant (e.g., Tween 80)
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Co-solvent (e.g., PEG 400)
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Vortex mixer
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Glass vials
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Example Vehicle Composition: 30% Oil + 50% Tween 80 + 20% PEG 400 (ratios must be optimized)
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Procedure:
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Determine the solubility of this compound in the individual components (oil, surfactant, co-solvent) to select the best excipients.
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Weigh the required amount of this compound.
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Add the oil, surfactant, and co-solvent in the desired ratio to a glass vial.
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Add the this compound powder to the mixture.
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Vortex or stir the mixture, using gentle warming if necessary, until the drug is completely dissolved and the solution is clear and homogenous.
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The resulting formulation can be administered directly via oral gavage.
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Visualizations
Caption: TRPC6 signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for poor in vivo bioavailability.
Caption: Experimental workflow for preparing an oral formulation.
References
- 1. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BI-749327 Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results when using the TRPC6 antagonist, BI-749327.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and other cations into the cell upon activation.[4][5] this compound blocks this channel, thereby inhibiting downstream signaling pathways that are dependent on TRPC6-mediated cation influx.
Q2: What are the common downstream effects of TRPC6 inhibition by this compound?
A2: A key downstream effect of TRPC6 activation is the stimulation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Therefore, this compound effectively suppresses NFAT activation in cells expressing TRPC6. This has been observed in various cell types, including HEK293T cells expressing wild-type or gain-of-function TRPC6 mutants.
Q3: What are the most common general sources of variability in cell-based assays?
A3: Variability in cell-based assays can stem from several factors, including:
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Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines.
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Cell Culture Conditions: Inconsistencies in media composition, serum quality, passage number, and confluency.
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Mycoplasma Contamination: This can significantly alter cellular physiology and response to treatments.
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Assay Protocol Execution: Variations in cell seeding density, reagent preparation, incubation times, and pipetting techniques.
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Microplate Effects: "Edge effects" due to evaporation and temperature gradients across the plate.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: High variability in IC50 values for this compound between experiments.
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Potential Cause 1: Inconsistent Cell State.
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Question: Are you using cells at a consistent passage number and confluency?
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Answer: Cellular responses can change with increasing passage number. It is crucial to use cells within a defined passage number range. Cell confluency can also affect signaling pathways; therefore, seeding density should be optimized and kept consistent.
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Potential Cause 2: Compound Solubility and Stability.
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Question: How are you preparing and storing your this compound stock solutions?
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Answer: this compound has limited solubility in aqueous solutions. It is typically dissolved in DMSO for stock solutions. Ensure the compound is fully dissolved and avoid repeated freeze-thaw cycles by preparing single-use aliquots. The stability of the compound in your specific cell culture medium over the duration of the experiment should also be considered.
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Potential Cause 3: Variability in Assay Reagents.
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Question: Are you using fresh and consistently prepared reagents for each experiment?
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Answer: The quality and consistency of reagents such as cell culture media, serum, and assay buffers are critical. Use reagents from the same lot when possible and prepare them fresh.
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Issue 2: Lower than expected potency of this compound in a cell-based assay.
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Potential Cause 1: Low TRPC6 Expression in the Cell Line.
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Question: Does your cell line endogenously express sufficient levels of TRPC6?
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Answer: The potency of this compound is dependent on the presence of its target, TRPC6. If your cell line has low or no TRPC6 expression, the inhibitory effect will be minimal. Consider using a cell line known to express TRPC6 or a heterologous expression system (e.g., overexpressing TRPC6 in HEK293T cells).
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Potential Cause 2: Sub-optimal Assay Conditions.
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Question: Have you optimized the concentration of the TRPC6 agonist and the incubation time?
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Answer: For assays that use an agonist to activate TRPC6 (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol), the concentration of the agonist should be optimized to elicit a robust but not maximal response, allowing for a clear window to observe inhibition. Incubation times with this compound should also be optimized to ensure sufficient time for the compound to exert its effect.
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Issue 3: Inconsistent results in NFAT reporter assays.
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Potential Cause 1: Variable Transfection Efficiency.
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Question: If you are using a transient transfection system, are you monitoring transfection efficiency?
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Answer: Inconsistent transfection of the NFAT reporter plasmid and/or the TRPC6 expression plasmid will lead to high variability. It is recommended to co-transfect a control plasmid (e.g., expressing a fluorescent protein) to monitor and normalize for transfection efficiency.
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Potential Cause 2: High Background Signal.
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Question: Is the basal activity of your NFAT reporter high even without a TRPC6 agonist?
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Answer: High background can be caused by other signaling pathways that activate NFAT or by the overexpression of TRPC6 itself. Ensure that your assay has a sufficient signal-to-background window. Optimizing the amount of transfected plasmid DNA can help reduce basal activity.
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Data Presentation
Table 1: this compound Inhibitory Potency (IC50)
| Target | Species | IC50 (nM) | Assay System |
| TRPC6 | Mouse | 13 | HEK293 cells |
| TRPC6 | Human | 19 | HEK293 cells |
| TRPC6 | Guinea Pig | 15 | HEK293 cells |
| TRPC3 | Mouse | 1,100 | HEK293 cells |
| TRPC7 | Mouse | 550 | HEK293 cells |
| Data sourced from MedchemExpress and Lin B L, et al. (2019). |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Sparingly soluble (1-10 mg/ml) |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml) |
| Data sourced from Cayman Chemical. |
Experimental Protocols
NFAT Luciferase Reporter Assay for TRPC6 Activity
This protocol is adapted from methodologies described for assessing this compound's effect on TRPC6-mediated NFAT activation.
Materials:
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HEK293T cells
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TRPC6 expression plasmid (or empty vector control)
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NFAT-luciferase reporter plasmid
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Control reporter plasmid (e.g., Renilla luciferase) for normalization
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Transfection reagent
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DMEM with 10% FBS
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Opti-MEM or similar serum-free medium
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This compound
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TRPC6 agonist (e.g., OAG)
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Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)
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Luminometer
Methodology:
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Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection:
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Prepare a DNA-transfection reagent complex in a serum-free medium according to the manufacturer's instructions. For each well, combine the TRPC6 expression plasmid (or empty vector), NFAT-luciferase plasmid, and the control reporter plasmid.
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Add the complex to the cells and incubate for 4-6 hours.
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Replace the transfection medium with complete growth medium and incubate for 24 hours.
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Compound Treatment:
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Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in cell culture medium.
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Aspirate the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
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Incubate for the desired pre-treatment time (e.g., 1 hour).
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Agonist Stimulation:
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Add the TRPC6 agonist (e.g., OAG) to the wells to a final concentration that has been previously optimized. Include wells with no agonist to determine basal activity.
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Incubate for 6-8 hours.
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Luciferase Assay:
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Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
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Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
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Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 5. tandfonline.com [tandfonline.com]
Impact of high plasma protein binding on BI-749327 efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-749327. The information focuses on the impact of its high plasma protein binding on experimental design and efficacy.
Frequently Asked Questions (FAQs)
Q1: this compound exhibits high plasma protein binding. Will this negatively impact its in vivo efficacy?
A1: While this compound has a high plasma protein binding of 98.4% in mice, extensive in vivo studies have demonstrated its efficacy.[1] The key is that the remaining unbound fraction (1.6%) is pharmacologically active and achieves concentrations sufficient to inhibit the target, TRPC6.[1] For instance, a daily oral dose of 30 mg/kg in mice results in an unbound trough plasma concentration of approximately 180 nM, which is about 10 times the IC50 for TRPC6.[1][2] This concentration has been shown to be effective in ameliorating cardiac and renal fibrosis in mouse models.[1] Therefore, despite the high protein binding, therapeutic concentrations of the free drug are achievable.
Q2: How does the high plasma protein binding of this compound affect its pharmacokinetics?
A2: High plasma protein binding can influence a drug's pharmacokinetic properties. For this compound, it contributes to a long terminal half-life of 8.5–13.5 hours in mice, which is suitable for chronic oral administration. The bound fraction of the drug can act as a reservoir, slowly releasing the active, unbound form. It is the unbound fraction that is available for distribution to tissues, metabolism, and excretion.
Q3: What is the mechanism of action of this compound, and how does it relate to its efficacy despite high plasma protein binding?
A3: this compound is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. TRPC6 is a nonselective cation channel, and its activation leads to an influx of calcium. This calcium influx stimulates the nuclear factor of activated T cells (NFAT) signaling pathway, which is implicated in pathological cardiac and renal fibrosis. This compound blocks this TRPC6-mediated calcium influx, thereby suppressing NFAT activation and the downstream expression of pro-fibrotic and pro-hypertrophic genes. The efficacy, even with high plasma protein binding, is due to the unbound drug concentration being sufficient to effectively inhibit TRPC6 and this signaling cascade.
Q4: Are there any potential drug-drug interactions to be aware of with this compound due to its high plasma protein binding?
A4: Co-administration of drugs that are also highly protein-bound could potentially lead to displacement interactions, increasing the unbound fraction of either drug. This could, in turn, alter the efficacy or toxicity profile. While specific drug-drug interaction studies for this compound are not detailed in the provided search results, it is a critical consideration for preclinical and clinical development. Researchers should be cautious when co-administering other highly protein-bound drugs and may need to monitor for unexpected effects.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected in vivo efficacy in our mouse model.
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Possible Cause 1: Insufficient unbound drug concentration.
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Troubleshooting Step: Verify the dosing regimen. A 30 mg/kg daily oral gavage has been shown to be effective in mice. Ensure accurate preparation and administration of the dosing solution. Consider performing pharmacokinetic analysis to measure the total and unbound plasma concentrations of this compound in your specific mouse strain to confirm adequate exposure.
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Possible Cause 2: Differences in plasma protein levels in the experimental animals.
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Troubleshooting Step: Certain disease models or genetic backgrounds can alter plasma protein levels, which could affect the unbound fraction of this compound. If you suspect this, measure total plasma protein and albumin levels in your animals and compare them to control groups.
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Possible Cause 3: The role of TRPC6 in your specific disease model.
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Troubleshooting Step: Confirm that TRPC6 is a valid therapeutic target in your experimental model. Evaluate TRPC6 expression levels and activity in the target tissue of your disease model to ensure it plays a pathogenic role.
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Problem 2: Difficulty correlating total plasma concentration with observed efficacy.
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Possible Cause: High plasma protein binding masks the true pharmacologically active concentration.
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Troubleshooting Step: It is crucial to measure or estimate the unbound concentration of this compound, as this is the fraction that interacts with the target. Total plasma concentration alone can be misleading for highly protein-bound drugs. Utilize techniques like equilibrium dialysis to determine the unbound fraction in plasma from your study animals. Correlate the unbound concentration with the observed pharmacodynamic effects.
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Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 (nM) |
| TRPC6 | Mouse | 13 |
| TRPC6 | Human | 19 |
| TRPC6 | Guinea Pig | 15 |
| TRPC3 | Mouse | 1,100 |
| TRPC7 | Mouse | 550 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Plasma Protein Binding | 98.4% |
| Unbound Fraction | 1.6% |
| Terminal Half-life (t1/2) | 8.5–13.5 hours |
| Unbound Trough Plasma Concentration (30 mg/kg/day) | ~180 nM |
Experimental Protocols
1. Determination of Plasma Protein Binding by Equilibrium Dialysis
This method is used to determine the fraction of a drug that is bound to plasma proteins.
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Materials:
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This compound stock solution
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Control plasma (from the same species as the in vivo study)
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Phosphate-buffered saline (PBS), pH 7.4
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Equilibrium dialysis apparatus with semi-permeable membranes (e.g., RED device)
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LC-MS/MS system for drug concentration analysis
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Procedure:
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Prepare a solution of this compound in control plasma at a known concentration (e.g., 1 µM).
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Load the plasma sample containing this compound into one chamber of the dialysis unit.
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Load an equal volume of PBS into the adjacent chamber, separated by the semi-permeable membrane.
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Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
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After incubation, collect samples from both the plasma and PBS chambers.
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Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
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Calculation:
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The concentration in the PBS chamber represents the unbound drug concentration.
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The concentration in the plasma chamber represents the total drug concentration (bound + unbound).
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Percent bound = [1 - (Concentration in PBS / Concentration in plasma)] * 100
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2. In Vivo Efficacy Study in a Mouse Model of Cardiac Pressure Overload (Transaortic Constriction - TAC)
This protocol is a summary of the methodology used to assess the in vivo efficacy of this compound.
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Animal Model: C57BL/6J mice.
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Procedure:
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Subject mice to transaortic constriction (TAC) surgery to induce pressure overload or sham surgery.
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Acclimate mice to oral gavage with vehicle for one week prior to TAC.
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Perform baseline and 1-week post-TAC echocardiograms to assess cardiac function.
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Randomize mice with post-TAC fractional shortening (FS) between 20% and 40% into treatment groups.
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Administer this compound (e.g., 30 mg/kg/day) or vehicle via oral gavage.
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Monitor cardiac function (e.g., fractional shortening, end-diastolic and end-systolic dimensions) via echocardiography at specified time points.
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At the end of the study, sacrifice the animals and collect heart tissue for histological analysis (e.g., fibrosis staining) and gene expression analysis (e.g., profibrotic genes).
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Data Analysis:
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Compare changes in cardiac function parameters between the this compound-treated and vehicle-treated groups.
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Quantify the extent of cardiac fibrosis from histological sections.
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Analyze the expression of relevant genes by qRT-PCR.
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Visualizations
Caption: this compound inhibits the TRPC6-NFAT signaling pathway.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-749327 treatment duration for chronic disease models
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BI-749327 in pre-clinical chronic disease models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] Its mechanism of action involves inhibiting the influx of calcium through TRPC6 channels.[2][4] This inhibition downregulates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is implicated in pathological fibrosis and hypertrophy in several chronic diseases.
Q2: In which chronic disease models has this compound shown efficacy?
A2: this compound has demonstrated therapeutic potential in rodent models of:
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Cardiac Disease: Specifically, in models of pressure overload-induced heart failure, it has been shown to improve heart function, and reduce cardiac fibrosis and hypertrophy.
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Renal Disease: In the unilateral ureteral obstruction (UUO) model of renal fibrosis, this compound has been shown to reduce fibrotic gene expression and interstitial fibrosis.
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Duchenne Muscular Dystrophy (DMD): In a severe mouse model of DMD (mdx/utrn-/-), chronic treatment with this compound significantly prolonged survival and improved both skeletal and cardiac muscle function.
Q3: What is the recommended solvent and storage for this compound?
A3: For in vivo studies, this compound can be formulated for oral gavage or subcutaneous injection. A common vehicle for oral administration is a solution containing DMSO, PEG300, Tween-80, and saline. For subcutaneous injections, a methylcellulose solution has been used. Stock solutions in DMSO can be stored at -80°C for up to two years or -20°C for one year.
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for TRPC6. Against mouse channels, it is 85-fold more selective for TRPC6 than for TRPC3 and 42-fold more selective than for TRPC7. The IC50 values are approximately 13 nM for mouse TRPC6, 1100 nM for mouse TRPC3, and 550 nM for mouse TRPC7.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in my in vivo model.
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Possible Cause 1: Inadequate Dosing or Bioavailability.
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Solution: Ensure the dose is appropriate for the model. A dose of 30 mg/kg/day has been shown to be effective in several mouse models. The terminal half-life in mice is between 8.5 and 13.5 hours, supporting once-daily dosing. Verify the formulation and route of administration are consistent with published protocols to ensure adequate plasma exposure. Pharmacokinetic analysis can confirm systemic drug levels.
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Possible Cause 2: Model-Specific Differences.
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Solution: The pathophysiology of your specific chronic disease model may involve pathways independent of TRPC6. It is crucial to confirm that TRPC6 is expressed and functionally relevant in the tissue and cell types of interest in your model.
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-
Possible Cause 3: Compound Stability.
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Solution: Ensure the compound has been stored correctly (-20°C or -80°C) and that the formulation is prepared fresh. Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: Unexpected off-target effects are observed.
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Possible Cause 1: High Dosage.
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Solution: While this compound is highly selective, very high concentrations could potentially inhibit other TRP channels like TRPC3 and TRPC7. Consider performing a dose-response study to find the minimal effective dose that avoids these off-target effects.
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-
Possible Cause 2: Vehicle Effects.
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Solution: Always include a vehicle-treated control group in your experimental design to distinguish the effects of the vehicle from the effects of this compound.
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Issue 3: Difficulty dissolving this compound for formulation.
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Possible Cause: Poor solubility in aqueous solutions.
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Solution: this compound is soluble in DMSO. For in vivo formulations, a multi-component solvent system is often necessary. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication may be required to achieve a clear solution.
-
Data Summary
Table 1: In Vivo Efficacy of this compound in Chronic Disease Models
| Disease Model | Species | Dose | Route of Administration | Treatment Duration | Key Outcomes |
| Pressure Overload (TAC) | Mouse | 30 mg/kg/day | Oral Gavage | 4 weeks | Improved left heart function, reduced fibrosis and profibrotic gene expression. |
| Unilateral Ureteral Obstruction (UUO) | Mouse | Dose-dependent | Oral Gavage | 2 weeks | Reduced renal fibrosis and associated gene expression. |
| Duchenne Muscular Dystrophy (mdx/utrn-/-) | Mouse | 30 mg/kg/day | Subcutaneous Injection | From postnatal day 3 until demise | 2- to 3-fold prolonged survival, improved muscle function, reduced cardiac and skeletal muscle defects. |
Table 2: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 |
| TRPC6 | Mouse | 13 nM |
| TRPC6 | Human | 19 nM |
| TRPC6 | Guinea Pig | 15 nM |
| TRPC3 | Mouse | 1,100 nM |
| TRPC7 | Mouse | 550 nM |
Experimental Protocols & Visualizations
Protocol 1: In Vivo Treatment for Cardiac Fibrosis Model (TAC)
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Animal Model: C57BL/6J mice are subjected to transverse aortic constriction (TAC) surgery to induce pressure overload.
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Acclimation: Mice are acclimated to oral gavage with the vehicle for one week prior to the start of treatment.
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Treatment Initiation: One week post-TAC surgery, mice are randomized into treatment groups.
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Dosing: Administer this compound at 30 mg/kg/day or vehicle via oral gavage.
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Duration: Continue daily treatment for 4 weeks.
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Endpoint Analysis: Assess cardiac function via echocardiography and perform histological and molecular analysis for fibrosis and hypertrophic markers on heart tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-749327 Dosage and Administration
Disclaimer: For research use only. Not for human or veterinary use.
This technical support center provides guidance on the use of BI-749327, a potent and selective antagonist of the transient receptor potential canonical 6 (TRPC6) ion channel. It is crucial to note that this compound is not a pan-KRAS inhibitor. Researchers interested in pan-KRAS inhibitors should consider compounds such as BI-2852 or BAY-293.
This guide will address common questions and provide troubleshooting advice for adjusting this compound dosage based on the mouse strain used in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage range for this compound in mice?
The effective dosage of this compound in mice typically ranges from 3 mg/kg/day to 30 mg/kg/day.[1][2] The optimal dose will depend on the specific mouse strain, the disease model, and the desired therapeutic effect.
Q2: Are there known differences in pharmacokinetics (PK) of this compound across different mouse strains?
Pharmacokinetic studies have been conducted in CD-1, C57BL/6J, and B6129F1 mice.[2][3] Oral administration of 30 mg/kg of this compound resulted in comparable plasma exposures across these strains.[3] The compound exhibits a long terminal half-life of 8.5 to 13.5 hours in mice, making it suitable for once-daily dosing.
Q3: How should this compound be administered?
This compound is orally bioavailable and can be administered via oral gavage. For fragile mouse models, such as those for Duchenne muscular dystrophy, subcutaneous injection has also been used successfully. It is important to note that this compound should not be mixed in food or drinking water, as this does not allow for monitoring of individual intake.
Q4: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of the TRPC6 ion channel, with an IC50 of 13 nM for the mouse channel. It shows significantly lower potency against the closely related channels TRPC3 and TRPC7. TRPC6 is involved in calcium signaling and has been implicated in pathological conditions such as cardiac and renal fibrosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Variable drug exposure between animals of the same strain. | Improper gavage technique leading to incomplete dosing. | Ensure all personnel are properly trained in oral gavage techniques. Consider using colored dye in a practice vehicle to visually confirm successful administration. |
| Animal stress affecting metabolism. | Acclimate mice to handling and the administration procedure for at least one week before starting the experiment. | |
| Lower than expected efficacy at a previously reported dose. | Differences in the gut microbiome of the mouse colony, which can affect drug metabolism. | Consider sourcing mice from the same vendor as the reference study. If not possible, a pilot dose-response study may be necessary to determine the optimal dose for your specific colony. |
| The specific disease model may require higher drug exposure. | Increase the dosage in a stepwise manner, carefully monitoring for any signs of toxicity. | |
| Observed toxicity or adverse effects. | The dose is too high for the specific mouse strain or individual animal sensitivity. | Reduce the dosage. While significant toxicity has not been widely reported at standard doses, individual sensitivities can occur. |
| Issues with the vehicle formulation. | Ensure the vehicle is well-tolerated by the mice. A common vehicle is a methylcellulose solution. |
Quantitative Data Summary
| Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| CD-1 | 3, 10, 30 mg/kg | Oral Gavage | Dose-proportional increase in maximum plasma concentrations. | |
| C57BL/6J | 30 mg/kg/day | Oral Gavage | Improved left heart function and reduced cardiac fibrosis in a pressure overload model. | |
| B6129F1 | 30 mg/kg | Oral Gavage | Comparable plasma exposure to CD-1 and C57BL/6J mice. | |
| DKO (mdx/utrn-/-) | 30 mg/kg/day | Subcutaneous Injection | Increased survival, improved muscle function, and reduced myocardial fibrosis in a Duchenne muscular dystrophy model. |
Experimental Protocols
Pharmacokinetic Study Protocol
-
Animal Model: Male CD-1, C57BL/6J, or B6129F1 mice.
-
Dosing: Administer this compound via oral gavage at doses of 3, 10, and 30 mg/kg.
-
Blood Sampling: Collect serial blood samples via saphenous vein puncture at predetermined time points post-dosing. Use EDTA-coated microtainers for collection.
-
Plasma Analysis: Analyze plasma concentrations of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
In Vivo Efficacy Study Protocol (Cardiac Fibrosis Model)
-
Animal Model: C57BL/6J mice.
-
Disease Induction: Induce pressure overload via transverse aortic constriction (TAC) surgery.
-
Acclimation: Acclimate mice to oral gavage with the vehicle for one week prior to surgery.
-
Dosing: One week post-TAC, randomize mice to receive either vehicle or this compound (30 mg/kg/day) by oral gavage.
-
Monitoring: Perform echocardiograms at baseline and throughout the study to assess cardiac function.
-
Endpoint Analysis: At the end of the study, harvest hearts for histological analysis of fibrosis (e.g., picrosirius red staining) and gene expression analysis of profibrotic markers.
Visualizations
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Signaling pathway inhibited by this compound.
References
Validation & Comparative
Comparing BI-749327 efficacy with other TRPC6 inhibitors
An Objective Comparison of BI-749327 Efficacy Against Other TRPC6 Inhibitors
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective, receptor-operated cation channel that plays a significant role in regulating calcium signaling in various cell types.[1][2] Dysregulation of TRPC6 activity, through enhanced gene expression or gain-of-function mutations, is implicated in the pathophysiology of several cardiac and renal diseases, including pathological fibrosis and hypertrophy.[1][2][3] The influx of calcium through TRPC6 channels activates downstream signaling cascades, notably the calcineurin-nuclear factor of activated T-cells (NFAT) pathway, which triggers pro-fibrotic and pro-hypertrophic gene expression. Consequently, TRPC6 has emerged as a promising therapeutic target, leading to the development of selective inhibitors.
This guide provides a comparative analysis of this compound, an orally bioavailable and selective TRPC6 antagonist, against other known TRPC6 inhibitors. The comparison focuses on efficacy, selectivity, and the experimental frameworks used for their evaluation, providing researchers and drug development professionals with a comprehensive overview of the current landscape.
Quantitative Data Comparison
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other notable TRPC6 inhibitors.
Table 1: Potency (IC₅₀) of TRPC6 Inhibitors
| Compound | Target Species | IC₅₀ (nM) | Assay Method | Reference |
| This compound | Mouse TRPC6 | 13 | Whole-cell patch clamp | |
| Human TRPC6 | 19 | Whole-cell patch clamp | ||
| Guinea Pig TRPC6 | 15 | Whole-cell patch clamp | ||
| SAR7334 | TRPC6 | 9.5 | Ca²⁺ influx assay (FLIPR) | |
| TRPC6 | 7.9 | Whole-cell patch clamp | ||
| SH045 | TRPC6 | 5.8 | Not Specified | |
| GSK2332255B | TRPC6 | 4 | Patch-clamp | |
| GSK2833503A | TRPC6 | 3 | Patch-clamp | |
| PCC0208057 | TRPC6 | 2,440 (2.44 µM) | Ca²⁺ influx assay (Fluo-4) | |
| SKF-96365 | TRPC6 | 4,900 (4.9 µM) | Not Specified |
Table 2: Selectivity Profile of this compound and Other Inhibitors
| Compound | Target | Selectivity (Fold-Difference in IC₅₀) | Reference |
| This compound | TRPC3 | 85-fold vs. mouse TRPC6 | |
| TRPC7 | 42-fold vs. mouse TRPC6 | ||
| SAR7334 | TRPC3 | ~30-fold vs. TRPC6 (IC₅₀ = 282 nM) | |
| TRPC7 | ~24-fold vs. TRPC6 (IC₅₀ = 226 nM) | ||
| TRPC4 / TRPC5 | >1000-fold vs. TRPC6 (IC₅₀ > 10 µM) | ||
| GSK2332255B | TRPC3 | ~1.25-fold vs. TRPC6 (IC₅₀ = 5 nM) | |
| GSK2833503A | TRPC3 | ~7-fold vs. TRPC6 (IC₅₀ = 21 nM) |
In Vivo Efficacy of this compound
This compound has demonstrated significant efficacy in preclinical animal models of cardiac and renal disease.
-
Cardiac Disease: In mice subjected to sustained pressure overload (transverse aortic constriction), oral administration of this compound (30 mg/kg/day) improved left heart function, reduced the heart volume/mass ratio, and blunted the expression of profibrotic genes and interstitial fibrosis.
-
Renal Disease: this compound dose-dependently reduced renal fibrosis and the expression of associated genes in a mouse model of unilateral ureteral obstruction (UUO).
-
Muscular Dystrophy: In mouse models of Duchenne muscular dystrophy (DMD), selective pharmacological inhibition of TRPC6 with this compound prolonged survival by 2- to 3-fold and improved skeletal and cardiac muscle defects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by TRPC6 inhibitors and a general workflow for their evaluation.
Caption: TRPC6 signaling pathway leading to pathological gene expression.
Caption: General experimental workflow for TRPC6 inhibitor evaluation.
Experimental Protocols
A multi-tiered approach is employed to identify and characterize TRPC6 inhibitors, progressing from high-throughput screening to in vivo disease models.
Primary Screening and In Vitro Potency Assays
-
High-Throughput Screening (HTS): The initial identification of TRPC6 antagonists often involves HTS using cell lines stably expressing the channel (e.g., HEK293).
-
Method: Channel activity is monitored using a fluorescent membrane potential dye or a calcium-sensitive dye (e.g., Fluo-4). Cells are stimulated with a TRPC6 agonist like 1-oleoyl-2-acetyl-sn-glycerol (OAG) or by activating an endogenous Gq-coupled receptor (e.g., muscarinic receptors with acetylcholine). Inhibitors are identified by their ability to prevent the fluorescence change associated with cation influx.
-
Objective: To rapidly screen large compound libraries for potential TRPC6 inhibitors.
-
-
Electrophysiology (Whole-Cell Patch Clamp): This is the gold standard for confirming direct channel inhibition and determining potency (IC₅₀).
-
Method: HEK293 cells expressing TRPC6 are voltage-clamped. TRPC6 currents are activated by an agonist (e.g., OAG). The inhibitory effect of varying concentrations of the test compound on the TRPC6 current is measured to generate a dose-response curve and calculate the IC₅₀.
-
Objective: To quantify the potency and confirm the mechanism of channel blockade.
-
Cellular Functional Assays
-
NFAT Activation Assay: This assay assesses the inhibitor's ability to block the downstream signaling consequences of TRPC6 activation.
-
Method: HEK293T cells are co-transfected with TRPC6 (wild-type or gain-of-function mutants) and an NFAT-dependent reporter gene (e.g., luciferase). The cells are stimulated to activate TRPC6, and the inhibitor's effect on reporter gene expression is measured.
-
Objective: To confirm target engagement and functional blockade of the TRPC6-NFAT pathway.
-
In Vivo Efficacy Models
-
Cardiac Pressure Overload Model:
-
Method: Mice undergo transverse aortic constriction (TAC) to induce pressure overload, leading to cardiac hypertrophy and fibrosis. This compound (e.g., 30 mg/kg/day) is administered orally. Efficacy is assessed by echocardiography, histological analysis of fibrosis, and qPCR for fibrotic gene markers.
-
Objective: To evaluate the therapeutic potential of the inhibitor in a model of pathological cardiac remodeling.
-
-
Renal Fibrosis Model:
-
Method: Unilateral ureteral obstruction (UUO) is surgically induced in mice to cause renal fibrosis. The inhibitor is administered, and kidneys are harvested for analysis. Efficacy is determined by histological staining for fibrosis (e.g., Masson's trichrome) and expression analysis of profibrotic genes.
-
Objective: To assess the anti-fibrotic efficacy of the inhibitor in a model of chronic kidney disease.
-
Conclusion
The available data demonstrate that this compound is a potent and highly selective TRPC6 inhibitor with robust in vivo efficacy in preclinical models of both cardiac and renal disease. Its high selectivity against the closely related TRPC3 and TRPC7 channels (85- and 42-fold, respectively) is a key feature, potentially minimizing off-target effects. While other compounds like SAR7334, GSK255B, and GSK503A show comparable or even slightly higher in vitro potency, the extensive publication of in vivo data for this compound, particularly its oral bioavailability and positive outcomes in disease models, sets it apart as a well-characterized tool compound and a potential therapeutic candidate. A close analog, BI 764198, is currently in Phase 2 clinical trials for Focal Segmental Glomerulosclerosis (FSGS), further validating the therapeutic strategy of TRPC6 inhibition. The comprehensive evaluation of this compound, from cellular assays to animal models, provides strong evidence for the therapeutic potential of selective TRPC6 inhibition.
References
- 1. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRPC6 Channel Blockers: BI-749327 vs. SAR7334
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent small-molecule inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel: BI-749327 and SAR7334. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions regarding the selection and application of these compounds in preclinical research.
At a Glance: Key Performance Indicators
The following table summarizes the quantitative data on the potency and selectivity of this compound and SAR7334 against TRPC6 and other closely related TRPC channels.
| Parameter | This compound | SAR7334 | References |
| TRPC6 IC50 | 13 nM (mouse), 19 nM (human), 15 nM (guinea pig) | 7.9 nM (currents), 9.5 nM (Ca2+ influx) | [1][2][3][4] |
| TRPC3 IC50 | 1,100 nM (mouse) | 282 nM | [1] |
| TRPC7 IC50 | 550 nM (mouse) | 226 nM | |
| Selectivity (TRPC6 vs. TRPC3) | ~85-fold (mouse) | ~30-fold | |
| Selectivity (TRPC6 vs. TRPC7) | ~42-fold (mouse) | ~24-fold | |
| Oral Bioavailability | Yes | Yes |
Mechanism of Action and Signaling Pathway
Both this compound and SAR7334 are potent and selective antagonists of the TRPC6 ion channel. TRPC6 is a non-selective cation channel that allows the influx of Ca2+ and Na+ into cells. Its activation is a key step in various signaling pathways, notably those initiated by Gq-coupled G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
Upon activation of these receptors, phospholipase C (PLC) is activated, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6, leading to an influx of Ca2+. This rise in intracellular calcium can then activate the calmodulin-dependent phosphatase, calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it acts as a transcription factor to promote the expression of genes involved in processes such as cardiac hypertrophy and fibrosis.
This compound has been shown to suppress this pathway by blocking NFAT activation in cells expressing both wild-type and gain-of-function TRPC6 mutants.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and represent standard practices in the field.
Whole-Cell Patch Clamp Electrophysiology
This protocol is for determining the inhibitory effect of the compounds on TRPC6 channel currents in a heterologous expression system (e.g., HEK293 cells).
Cell Preparation:
-
Culture HEK293 cells stably or transiently transfected with the desired TRPC6 construct (e.g., mouse or human TRPC6).
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
Recording:
-
Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 5-10 seconds to elicit currents.
-
Activate TRPC6 channels by applying a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG; 100 µM).
-
Once a stable current is established, perfuse the cell with increasing concentrations of the test compound (this compound or SAR7334) to determine the IC50.
-
Record and analyze the current-voltage (I-V) relationship and the percentage of current inhibition at each concentration.
NFAT-Luciferase Reporter Assay
This assay measures the effect of the inhibitors on the downstream signaling of TRPC6 activation.
Cell Preparation and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a plasmid encoding TRPC6, an NFAT-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).
Assay Protocol:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of the inhibitor (this compound or SAR7334) or vehicle.
-
Incubate for a specified pre-treatment time (e.g., 30 minutes).
-
Stimulate the cells with a TRPC6 agonist (e.g., OAG or a GPCR agonist like Angiotensin II) to activate the NFAT pathway.
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NFAT activity relative to unstimulated, vehicle-treated cells.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing TRPC6 inhibitors.
Conclusion
Both this compound and SAR7334 are valuable tools for investigating the physiological and pathological roles of TRPC6. SAR7334 exhibits slightly higher potency for TRPC6 in in vitro assays. However, this compound demonstrates greater selectivity over the closely related TRPC3 and TRPC7 channels. The choice between these two inhibitors will depend on the specific requirements of the experimental design, with considerations for the desired level of selectivity and the potential for off-target effects on other TRPC channels. The provided experimental protocols and workflow offer a solid foundation for the rigorous evaluation of these and other TRPC6 inhibitors.
References
Validating TRPC6 Target Engagement In Vivo: A Comparative Guide to BI-749327 and Alternatives
For researchers, scientists, and drug development professionals, validating the in vivo target engagement of a novel therapeutic is a critical step in the preclinical development process. This guide provides a comprehensive comparison of BI-749327, a potent and selective TRPC6 antagonist, with alternative pharmacological and genetic methods for validating TRPC6 target engagement in vivo. The information is supported by experimental data to aid in the selection of the most appropriate tools for your research.
Introduction to this compound and TRPC6
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling. Dysregulation of TRPC6 activity is implicated in the pathophysiology of various diseases, particularly in the context of cardiac and renal fibrosis. This compound has emerged as a high-affinity antagonist of TRPC6, offering a valuable tool for investigating the therapeutic potential of TRPC6 inhibition.[1][2][3]
Pharmacological and Genetic Tools for TRPC6 Target Validation
A robust validation of TRPC6 target engagement in vivo can be achieved through a multi-faceted approach, combining pharmacological inhibitors with genetic models. This guide compares this compound with other known TRPC6 modulators and with the "gold standard" of genetic knockout.
Table 1: Comparison of Pharmacological Inhibitors of TRPC6
| Compound | Target(s) | IC50 (mouse TRPC6) | Selectivity | In Vivo Models of Efficacy | Key Considerations |
| This compound | TRPC6 | 13 nM [1] | High (85-fold vs TRPC3, 42-fold vs TRPC7) [1] | Cardiac pressure overload (TAC), Renal fibrosis (UUO) | Orally bioavailable with a long half-life, suitable for chronic in vivo studies. |
| SAR7334 | TRPC6, TRPC3, TRPC7 | 9.5 nM | Moderate (30-fold vs TRPC3, 24-fold vs TRPC7) | Acute hypoxic pulmonary vasoconstriction | Rapid in vivo clearance may limit its use in chronic studies. |
| SKF-96365 | TRPC channels (non-selective) | Micromolar range | Low | Various, but effects are not specific to TRPC6. | Broad-spectrum activity makes it unsuitable for validating specific TRPC6 engagement. |
Table 2: Comparison of Pharmacological Inhibition vs. Genetic Knockout for TRPC6 Validation
| Approach | Advantages | Disadvantages |
| Pharmacological Inhibition (e.g., this compound) | - Temporal control of target engagement. - Dose-dependent effects can be studied. - More translatable to a clinical setting. | - Potential for off-target effects, even with highly selective compounds. - Pharmacokinetic properties can influence efficacy. |
| Genetic Knockout (TRPC6-/-) | - "Cleanest" validation of the target's role in a specific phenotype. - No concerns about compound selectivity or pharmacokinetics. | - Potential for developmental compensation. - Does not mimic the therapeutic intervention of a drug. |
In Vivo Target Engagement and Efficacy Data
The primary evidence for this compound's in vivo target engagement comes from its demonstrated efficacy in well-established animal models of fibrosis, supported by the analysis of downstream biomarkers.
Cardiac Fibrosis Model: Transverse Aortic Constriction (TAC)
In the TAC model, which mimics pressure overload-induced cardiac hypertrophy and fibrosis, this compound has been shown to significantly reduce the expression of profibrotic genes and limit interstitial fibrosis. This is indicative of successful engagement of the TRPC6 target in the heart.
Renal Fibrosis Model: Unilateral Ureteral Obstruction (UUO)
Similarly, in the UUO model of renal fibrosis, this compound administration leads to a dose-dependent reduction in fibrosis and the expression of genes associated with the fibrotic process.
Genetic Validation with TRPC6 Knockout Mice
Studies using TRPC6 knockout (TRPC6-/-) mice have corroborated the findings from pharmacological inhibition. In models of both cardiac hypertrophy and renal fibrosis, TRPC6-/- mice exhibit a protected phenotype, with reduced fibrosis and preserved organ function. This genetic evidence strongly supports TRPC6 as a valid therapeutic target for these conditions.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the TRPC6 signaling pathway and a typical in vivo experimental workflow.
Caption: TRPC6 signaling pathway in fibrosis.
Caption: In vivo experimental workflow.
Experimental Protocols
Transverse Aortic Constriction (TAC) Model in Mice
-
Animal Strain: C57BL/6J mice are commonly used.
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Surgical Procedure:
-
Make a small incision in the chest to expose the aortic arch.
-
Pass a suture (e.g., 7-0 silk) around the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a blunted 27-gauge needle.
-
Withdraw the needle to create a defined constriction.
-
Close the chest and skin incisions.
-
-
Compound Administration: Begin administration of this compound (e.g., 30 mg/kg/day via oral gavage) or vehicle control at a specified time point post-surgery.
-
Endpoint Analysis: After the designated treatment period (e.g., 4 weeks), euthanize the animals and harvest the hearts for histological and molecular analysis.
Unilateral Ureteral Obstruction (UUO) Model in Mice
-
Animal Strain: C57BL/6J mice are a suitable strain.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk sutures.
-
Cut the ureter between the two ligatures to ensure complete obstruction.
-
Close the muscle and skin layers.
-
-
Compound Administration: Administer this compound or vehicle control daily, starting from the day of surgery.
-
Endpoint Analysis: Harvest the obstructed and contralateral kidneys at a specified time point (e.g., 7 or 14 days) for analysis of fibrosis.
Conclusion
This compound is a potent and selective tool for the in vivo validation of TRPC6 as a therapeutic target. Its favorable pharmacokinetic profile makes it well-suited for chronic studies in models of cardiac and renal fibrosis. While direct head-to-head comparative data with other TRPC6 inhibitors in these specific models is limited in the public domain, the available evidence, strongly supported by genetic knockout studies, positions this compound as a leading compound for investigating the in vivo consequences of TRPC6 inhibition. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting studies aimed at validating TRPC6 target engagement.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
A Comparative Analysis of BI-749327 and TRPC6 Knockout Mouse Models in Attenuating Fibrotic Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor BI-749327 and genetic knockout of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel in preclinical mouse models of cardiac and renal fibrosis. The content is based on published experimental data to inform research and drug development in fibrosis and TRPC6-mediated pathologies.
Introduction
The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, has emerged as a critical mediator in the pathogenesis of fibrotic diseases affecting the heart and kidneys.[1][2] Dysregulation of TRPC6 activity, often characterized by its upregulation, leads to excessive calcium influx, which in turn activates pro-fibrotic signaling cascades.[3][4][5] This guide compares two key experimental approaches used to investigate the role of TRPC6 in fibrosis: pharmacological inhibition with this compound, a potent and selective TRPC6 antagonist, and genetic ablation through TRPC6 knockout (KO) mouse models.
This compound is an orally bioavailable TRPC6 antagonist with high selectivity over other TRPC channels. In contrast, TRPC6 knockout mice provide a model of complete and lifelong absence of the TRPC6 protein. Both approaches have been instrumental in elucidating the therapeutic potential of targeting TRPC6 in fibrotic diseases.
Data Presentation
The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of the effects of this compound and TRPC6 knockout in mouse models of cardiac and renal fibrosis.
Cardiac Hypertrophy and Fibrosis Model: Transverse Aortic Constriction (TAC)
The TAC model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis.
| Parameter | Model | Treatment/Genotype | Result | Percent Change vs. Vehicle/WT | Reference |
| Cardiac Function | |||||
| Ejection Fraction (%) | TAC | Vehicle | 47.1 ± 2.6 | - | Lin et al., 2019 |
| TAC | This compound (30 mg/kg/day) | 59.5 ± 2.6 | ↑ 26.3% | Lin et al., 2019 | |
| Fractional Shortening (%) | TAC | Vehicle | 23.9 ± 1.6 | - | Lin et al., 2019 |
| TAC | This compound (30 mg/kg/day) | 31.7 ± 1.7 | ↑ 32.6% | Lin et al., 2019 | |
| Cardiac Structure | |||||
| LV Mass/Body Weight (mg/g) | TAC | Vehicle | 6.8 ± 0.3 | - | Lin et al., 2019 |
| TAC | This compound (30 mg/kg/day) | 5.8 ± 0.2 | ↓ 14.7% | Lin et al., 2019 | |
| Cardiac Fibrosis | |||||
| Interstitial Fibrosis (%) | TAC | Vehicle | 8.2 ± 0.7 | - | Lin et al., 2019 |
| TAC | This compound (30 mg/kg/day) | 4.9 ± 0.4 | ↓ 40.2% | Lin et al., 2019 | |
| Myocardial Fibrosis | Duchenne Muscular Dystrophy (DKO) Mouse | Vehicle | Not specified | - | Seo et al., 2014 |
| Duchenne Muscular Dystrophy (DKO) Mouse | This compound | Modest trend to reduced fibrosis | Not specified | Seo et al., 2014 | |
| Doxorubicin-induced cardiomyopathy | Wild-Type + Doxorubicin | Increased fibrosis | - | ||
| Doxorubicin-induced cardiomyopathy | TRPC6 KO + Doxorubicin | Significantly decreased fibrosis | ↓ |
Renal Fibrosis Model: Unilateral Ureteral Obstruction (UUO)
The UUO model induces rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.
| Parameter | Model | Treatment/Genotype | Result | Percent Change vs. Vehicle/WT | Reference |
| Renal Fibrosis | |||||
| Interstitial Collagen (Picrosirius Red) (% area) | UUO | Vehicle | ~12 | - | Lin et al., 2019 |
| UUO | This compound (10 mg/kg/day) | ~8 | ↓ ~33% | Lin et al., 2019 | |
| UUO | This compound (30 mg/kg/day) | ~6 | ↓ ~50% | Lin et al., 2019 | |
| Masson's Trichrome Staining | UUO | Wild-Type | Marked interstitial fibrosis | - | |
| UUO | TRPC6 KO | Decreased trichrome-positive areas | ↓ | ||
| Fibrosis Markers | |||||
| α-SMA positive area (%) | UUO | Vehicle | ~15 | - | Lin et al., 2019 |
| UUO | This compound (10 mg/kg/day) | ~10 | ↓ ~33% | Lin et al., 2019 | |
| UUO | This compound (30 mg/kg/day) | ~7 | ↓ ~53% | Lin et al., 2019 | |
| Collagen-1 mRNA | UUO | Wild-Type | Upregulated | - | |
| UUO | TRPC6 KO | Blunted increase | ↓ | ||
| CTGF mRNA | UUO | Wild-Type | Upregulated | - | |
| UUO | TRPC6 KO | Blunted increase | ↓ | ||
| TGF-β1 mRNA | UUO | Wild-Type | Upregulated | - | |
| UUO | TRPC6 KO | Blunted increase | ↓ |
Experimental Protocols
Transverse Aortic Constriction (TAC) Model
Objective: To induce pressure-overload cardiac hypertrophy and fibrosis.
Procedure:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Anesthesia: Mice are anesthetized, intubated, and ventilated.
-
Surgical Procedure: A transverse thoracotomy is performed to expose the aortic arch. A suture is tied around the aorta between the innominate and left common carotid arteries, typically against a blunt needle of a specific gauge (e.g., 27-gauge) to create a standardized stenosis. The needle is then removed.
-
Sham Control: Sham-operated mice undergo the same surgical procedure without the aortic constriction.
-
Post-operative Care: Mice are monitored during recovery and receive appropriate analgesia.
-
Treatment Administration (this compound): this compound (e.g., 30 mg/kg/day) or vehicle is administered, often starting at a specified time point relative to the surgery (e.g., 1 week post-TAC) via oral gavage.
-
Analysis: Cardiac function is assessed by echocardiography at baseline and at specified time points post-TAC. At the end of the study, hearts are harvested for histological analysis of fibrosis (e.g., Picrosirius red or Masson's trichrome staining) and molecular analysis of hypertrophic and fibrotic markers.
Unilateral Ureteral Obstruction (UUO) Model
Objective: To induce progressive renal tubulointerstitial fibrosis.
Procedure:
-
Animal Model: Male mice (e.g., C57BL/6J or TRPC6 knockout and wild-type littermates) are used.
-
Anesthesia: Mice are anesthetized.
-
Surgical Procedure: A flank incision is made to expose the left kidney and ureter. The left ureter is ligated at two points using a suture.
-
Sham Control: Sham-operated mice undergo the same surgical procedure without ureteral ligation.
-
Treatment Administration (this compound): this compound (e.g., 10 or 30 mg/kg/day) or vehicle is administered, typically starting on the day of surgery, via oral gavage.
-
Analysis: Kidneys are harvested at a specified time point after UUO (e.g., 7 or 14 days). The obstructed (left) and contralateral (right) kidneys are analyzed for histological evidence of fibrosis (e.g., Picrosirius red, Masson's trichrome staining) and immunohistochemical or molecular analysis of fibrosis markers (e.g., α-SMA, collagen-1, CTGF).
Mandatory Visualization
TRPC6 Signaling Pathway in Fibrosis
Caption: TRPC6 signaling cascade in fibrosis.
Experimental Workflow for Comparing this compound and TRPC6 Knockout
Caption: Experimental workflow for comparison.
Conclusion
Both pharmacological inhibition with this compound and genetic knockout of TRPC6 demonstrate a significant attenuation of cardiac and renal fibrosis in preclinical mouse models. The data presented in this guide highlight the consistent anti-fibrotic effects achieved by targeting TRPC6.
This compound offers the advantage of being a clinically translatable small molecule that can be administered after disease onset, mimicking a therapeutic intervention. The TRPC6 knockout model, while not a direct therapeutic strategy, provides a clean system to study the lifelong consequences of TRPC6 absence and validates the on-target effects of TRPC6 inhibition.
The convergence of findings from both approaches strongly supports the continued investigation of TRPC6 inhibitors as a promising therapeutic strategy for a range of fibrotic diseases. Future research should focus on further elucidating the nuanced differences between acute pharmacological inhibition and chronic genetic deletion of TRPC6 to optimize the therapeutic application of TRPC6-targeting drugs.
References
- 1. pnas.org [pnas.org]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Citations to TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling [jci.org]
Comparative Analysis of BI-749327 Cross-reactivity with TRP Channel Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of BI-749327, a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel, against other members of the TRP channel family. The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound and to provide essential experimental context for its application in preclinical studies.
Executive Summary
This compound is a highly selective, orally bioavailable inhibitor of the TRPC6 ion channel, a key mediator in pathological fibrosis and hypertrophy in cardiac and renal diseases.[1][2][3] Its efficacy is attributed to the blockade of TRPC6-mediated calcium influx, which in turn suppresses the activation of the nuclear factor of activated T-cells (NFAT) signaling pathway.[1][2] This guide summarizes the cross-reactivity profile of this compound against various TRP channels, highlighting its significant selectivity for TRPC6 over its most homologous counterparts, TRPC3 and TRPC7, as well as other TRP channel family members.
Quantitative Comparison of this compound Activity
The inhibitory potency of this compound has been quantified across several TRP channels and select other ion channels. The following tables summarize the half-maximal inhibitory concentration (IC50) values and calculated selectivity ratios.
Table 1: Inhibitory Potency (IC50) of this compound against TRPC Channels
| Target Channel | Species | IC50 (nM) | Fold Selectivity vs. Mouse TRPC6 |
| TRPC6 | Mouse | 13 | 1 |
| TRPC6 | Human | 19 | - |
| TRPC6 | Guinea Pig | 15 | - |
| TRPC3 | Mouse | 1,100 | 85 |
| TRPC7 | Mouse | 550 | 42 |
| TRPC5 | Not Specified | >9,100 | >700 |
Data sourced from Lin et al., 2019.
Table 2: Inhibitory Potency (IC50) of this compound against Other TRP and Ion Channels
| Target Channel | Species | IC50 (nM) | Fold Selectivity vs. Mouse TRPC6 |
| TRPM8 | Human | >10,000 | >500 |
| TRPV1 | Human | >10,000 | >500 |
| TRPA1 | Human | >10,000 | >500 |
| Nav1.5 | Human | >10,000 | >500 |
| Kv11.1 (hERG) | Human | >2,000 | >150 |
Data sourced from Lin et al., 2019.
Experimental Methodologies
The selectivity of this compound was primarily determined through in vitro assays using human embryonic kidney (HEK293) cells stably expressing the target ion channel. A summary of the typical experimental protocol is provided below.
High-Throughput Screening for TRPC6 Antagonists:
-
Cell Culture: HEK293 cells stably transfected to express human TRPC6 were utilized.
-
Assay Principle: A fluorescent readout for membrane potential was employed to assess channel activity.
-
Channel Activation: The synthetic diacylglycerol analogue, 1-oleoyl-2-acetyl-sn-glycerol (OAG), was used to stimulate TRPC6 channel opening.
-
Compound Application: this compound was applied at varying concentrations to determine its inhibitory effect on the OAG-induced change in membrane potential.
-
Data Analysis: The concentration-response data was used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the maximal TRPC6 response.
Selectivity Panel Testing:
A similar methodology was employed to assess the activity of this compound against a panel of other TRP channels and ion channels. Each cell line was engineered to express the specific channel of interest, and appropriate activators were used to elicit channel activity before the application of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the TRPC6-mediated signaling cascade that leads to pathological cellular responses. The diagram below illustrates the canonical TRPC6 signaling pathway and the point of intervention for this compound.
Caption: TRPC6 signaling pathway and inhibition by this compound.
The following diagram outlines the general experimental workflow for determining the selectivity of an ion channel inhibitor like this compound.
Caption: Workflow for determining ion channel inhibitor selectivity.
Conclusion
This compound demonstrates a high degree of selectivity for the TRPC6 ion channel. Its inhibitory potency against TRPC6 is substantially greater than against other TRP channel family members, including the closely related TRPC3 and TRPC7 channels. This favorable selectivity profile, combined with its oral bioavailability, positions this compound as a valuable tool for investigating the physiological and pathophysiological roles of TRPC6 and as a promising therapeutic candidate for diseases driven by excessive TRPC6 activity. Researchers utilizing this compound can be confident in its targeted action, particularly at concentrations effective for TRPC6 inhibition, which are significantly lower than those required to engage other tested TRP channels.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
A Comparative Guide to BI-764198 and Alternative Therapies for Focal Segmental Glomerulosclerosis (FSGS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for BI-764198 (a TRPC6 inhibitor) and alternative treatments for Focal Segmental Glomerulosclerosis (FSGS), a rare kidney disease characterized by scarring of the glomeruli. The information is intended to support research, scientific evaluation, and drug development efforts in this therapeutic area.
Executive Summary
BI-764198, a selective inhibitor of the transient receptor potential cation channel 6 (TRPC6), has emerged as a promising novel therapeutic agent for FSGS. Clinical trials have demonstrated its potential to reduce proteinuria, a key indicator of kidney damage in FSGS, with a generally well-tolerated safety profile. This guide provides a detailed analysis of the available clinical trial data for BI-764198 and compares it with established and emerging alternative therapies, including corticosteroids, calcineurin inhibitors (cyclosporine), mycophenolate mofetil (MMF), and the dual endothelin-angiotensin receptor antagonist, sparsentan.
Mechanism of Action: BI-764198
BI-764198's therapeutic effect stems from its inhibition of the TRPC6 ion channel, which is believed to play a crucial role in the pathogenesis of FSGS. Overactivity of TRPC6 in podocytes, the specialized cells of the glomeruli, leads to an influx of calcium, resulting in cellular damage and proteinuria. By blocking this channel, BI-764198 aims to protect podocytes and reduce protein leakage into the urine.
Clinical Trial Data Comparison
The following tables summarize the quantitative data from clinical trials of BI-764198 and its alternatives. It is important to note that direct head-to-head comparisons are limited, and trial designs, patient populations, and definitions of outcomes may vary.
Efficacy Comparison
| Treatment | Trial/Study | Primary Efficacy Endpoint | Key Efficacy Results |
| BI-764198 | Phase 2 (NCT05213624) | Proportion of patients with ≥25% reduction in UPCR from baseline at week 12 | - 20 mg dose: 44% of patients showed proteinuria improvement. - 40 mg dose: 14% of patients showed proteinuria improvement. - 80 mg dose: 43% of patients showed proteinuria improvement. - Placebo: 7% of patients showed proteinuria improvement. |
| Sparsentan | DUPLEX (Phase 3) | eGFR slope | - Failed to significantly slow eGFR decline compared to irbesartan. - Greater proteinuria reduction than irbesartan (50% vs. 32.3% reduction in UPCR at 108 weeks). - Higher rates of partial (37.5% vs. 22.6%) and complete (18.5% vs. 7.5%) remission of proteinuria.[1] |
| Corticosteroids | Various Observational Studies | Remission of proteinuria | - Cumulative remission rate ranges from 40% to 60%.[2] - Response depends on duration of therapy. |
| Cyclosporine | Randomized Controlled Trial | Partial or complete remission of proteinuria at 26 weeks | - 70% of the cyclosporine group achieved remission vs. 4% in the placebo group.[3][4] - High relapse rate after discontinuation.[3] |
| Mycophenolate Mofetil (MMF) | Systematic Review of RCTs and Uncontrolled Studies | Kidney failure, Remission of proteinuria | - RCTs showed MMF is not more effective than cyclosporine or cyclophosphamide. - Uncontrolled studies in treatment-resistant patients showed beneficial effects. |
UPCR: Urine Protein-to-Creatinine Ratio; eGFR: estimated Glomerular Filtration Rate
Safety Comparison
| Treatment | Common Adverse Events (Incidence) | Serious Adverse Events |
| BI-764198 | - Headache (up to 33.3% at highest dose in one study). - Diarrhea (up to 15.2% in one study). | Generally well-tolerated in Phase 1 and 2 trials with no major safety concerns identified. |
| Sparsentan | - Hyperkalemia (16.8%). - Hypotension (17.9%). - Peripheral edema (19.6%). | Similar rate of serious, treatment-related adverse events compared to irbesartan (37% vs. 43.9%). |
| Corticosteroids | - Weight gain, mood changes, insomnia, increased risk of infection, hyperglycemia, hypertension. (Specific percentages vary widely by dose and duration). | Long-term use is associated with significant morbidity, including osteoporosis, avascular necrosis, and cataracts. |
| Cyclosporine | - Nephrotoxicity (incidence can be over 30%). - Hypertension (12.3%). - Gingival hyperplasia (22.6%). - Hypertrichosis (51.9%). | Chronic nephrotoxicity is a major concern, leading to irreversible kidney damage. |
| Mycophenolate Mofetil (MMF) | - Gastrointestinal issues (diarrhea, abdominal pain, nausea) are frequent and can lead to dose reduction or discontinuation in 40-50% of patients. - Infections (5.88% in one study). | Generally well-tolerated with mild adverse effects in many patients. |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the key experimental protocols for the cited studies.
BI-764198: Phase 2 Trial (NCT05213624)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults (18-75 years) with biopsy-proven primary FSGS or documented TRPC6 gene mutation. Key inclusion criteria included a Urine Protein-Creatinine Ratio (UPCR) ≥ 1000 mg/g and stable doses of corticosteroids for at least 4 weeks prior to screening.
-
Intervention: Patients were randomized (1:1:1:1) to receive one of three doses of BI-764198 (20 mg, 40 mg, or 80 mg) or a placebo, administered orally once daily for 12 weeks.
-
Primary Endpoint: The proportion of patients achieving a ≥25% decrease in 24-hour UPCR from baseline at week 12.
-
Secondary Endpoints: Safety, tolerability, and pharmacokinetics of BI-764198.
Sparsentan: DUPLEX Trial (Phase 3)
-
Study Design: A multicenter, randomized, double-blind, active-control study.
-
Patient Population: Patients aged 8 to 75 years with biopsy-proven FSGS or a documented genetic mutation in a podocyte protein associated with FSGS. Key inclusion criteria included a UPCR ≥1.5 g/g.
-
Intervention: Patients were randomized (1:1) to receive either sparsentan (target dose 800 mg/day) or the active control, irbesartan (an angiotensin receptor blocker; target dose 300 mg/day), for up to 108 weeks.
-
Primary Endpoint: The rate of change in estimated Glomerular Filtration Rate (eGFR) from day 1 to week 108.
-
Secondary Endpoints: Included the proportion of patients achieving partial or complete remission of proteinuria.
Corticosteroids, Cyclosporine, and Mycophenolate Mofetil
The experimental protocols for these established therapies vary significantly across numerous studies conducted over several decades. However, some general principles can be outlined:
-
Corticosteroids: Typically initiated at a high dose (e.g., prednisone 1 mg/kg/day) for several months, followed by a slow taper. The definition of steroid resistance often involves a lack of response after 16 weeks of high-dose therapy.
-
Cyclosporine: Often used in steroid-resistant cases. Dosing is typically adjusted to achieve target trough levels in the blood. Treatment duration is often at least 6 to 12 months.
-
Mycophenolate Mofetil (MMF): Used as a second-line or add-on therapy. Dosing is generally standardized (e.g., 1g twice daily), but can be adjusted based on tolerance, particularly gastrointestinal side effects.
Conclusion
BI-764198 represents a targeted therapeutic approach for FSGS with a novel mechanism of action. Early clinical data are promising, demonstrating a significant reduction in proteinuria with a favorable safety profile. In comparison, established therapies like corticosteroids and cyclosporine, while effective in a subset of patients, are associated with significant and sometimes severe adverse effects. Mycophenolate mofetil offers a safer alternative but with less consistent efficacy demonstrated in randomized controlled trials. Sparsentan has shown superior proteinuria reduction compared to an ARB but did not meet its primary endpoint of slowing eGFR decline in its pivotal trial.
Further research, including larger, long-term studies and head-to-head comparisons, is necessary to fully elucidate the position of BI-764198 in the evolving treatment landscape of FSGS. The data presented in this guide are intended to provide a foundation for such ongoing and future investigations.
References
- 1. Calcineurin Inhibitors With Reduced-Dose Steroids as First-Line Therapy for Focal Segmental Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of cyclosporine on the occurrence of nephrotoxicity after allogeneic hematopoietic stem cell transplantation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized trial of cyclosporine in patients with steroid-resistant focal segmental glomerulosclerosis. North America Nephrotic Syndrome Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TRPC6 Inhibitors in Renal Fibrosis: A Comparative Analysis of BI-749327 and SH045
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent transient receptor potential canonical 6 (TRPC6) inhibitors, BI-749327 and SH045, in the context of their anti-fibrotic effects in the kidney. This document synthesizes experimental data to offer an objective comparison of their performance and methodologies.
Renal fibrosis, the final common pathway for most chronic kidney diseases (CKD), is characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and functional decline. The TRPC6 ion channel has emerged as a key mediator in the pathogenesis of renal fibrosis, making it a promising therapeutic target. Both this compound and SH045 are selective inhibitors of TRPC6 that have demonstrated efficacy in preclinical models of renal fibrosis.
Comparative Efficacy in Preclinical Models
This compound and SH045 have both been evaluated in the unilateral ureteral obstruction (UUO) mouse model, a well-established method for inducing renal fibrosis. The following tables summarize the quantitative data from these studies, highlighting the impact of each inhibitor on key fibrotic and inflammatory markers.
Quantitative Analysis of Anti-Fibrotic Effects
| Marker | This compound | SH045 |
| Pro-Fibrotic Gene Expression | ||
| Collagen | Dose-dependent reduction in interstitial collagen deposition (Picrosirius red staining)[1]. | Markedly decreased mRNA expression of Col1α1, Col3α1, and Col4α1[2][3][4]. |
| α-Smooth Muscle Actin (α-SMA) | Dose-dependent reduction in α-SMA content[1]. | Markedly decreased mRNA expression of Acta2 (α-SMA) and diminished α-SMA protein expression. |
| Fibronectin | Not explicitly reported. | Markedly decreased mRNA expression of Fn1 (Fibronectin). |
| Connective Tissue Growth Factor (CTGF/Ccn2) | Not explicitly reported. | Markedly decreased mRNA expression of Ccn2. |
| Transforming Growth Factor-β1 (TGF-β1) | Reduced Tgfb1 gene expression. | Not explicitly reported. |
| Myofibroblast Activation | ||
| S100A4 | Declined with treatment. | Not explicitly reported. |
| Inflammatory Markers | ||
| CD3+ T cells | Reduced expression. | Ameliorated renal inflammatory cell infiltration (CD4+). |
| Macrophages | Not explicitly reported. | Ameliorated renal inflammatory cell infiltration (F4/80+). |
| Chemokines | Not explicitly reported. | Markedly decreased mRNA expression of Cxcl1, Ccl5, and Ccr2. |
| Intercellular Adhesion Molecule 1 (ICAM-1) | Not explicitly reported. | Diminished renal expression. |
| Histological Changes | ||
| Interstitial Lesions | Reduced number of interstitial lesions. | Ameliorated tubulointerstitial fibrosis (Sirius red staining). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used in the key studies of this compound and SH045.
This compound Experimental Protocol
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction: Unilateral Ureteral Obstruction (UUO).
-
Treatment Groups:
-
Vehicle control
-
This compound at 3 mg/kg/day
-
This compound at 10 mg/kg/day
-
This compound at 30 mg/kg/day.
-
-
Administration: Oral gavage, initiated just before the UUO intervention.
-
Duration: 14 days.
-
Key Analyses:
-
Histology: Picrosirius red staining for interstitial collagen, immunohistochemistry for α-SMA and S100A4.
-
Gene Expression: qPCR for Tgfb1.
-
Immunohistochemistry for CD3+ T cells.
-
SH045 Experimental Protocol
-
Animal Model: Male New Zealand Obese (NZO) mice, a polygenic model of metabolic syndrome.
-
Disease Induction: Unilateral Ureteral Obstruction (UUO).
-
Treatment Groups:
-
Vehicle control
-
SH045 (dosage not specified in the provided abstracts).
-
-
Administration: Injected once every 24 hours.
-
Duration: 7 days, starting from day 0 of UUO surgery.
-
Key Analyses:
-
Gene Expression: qPCR for pro-fibrotic markers (Col1α1, Col3α1, Col4α1, Acta2, Ccn2, Fn1) and chemokines (Cxcl1, Ccl5, Ccr2).
-
Immunohistochemistry: Staining for α-SMA, fibronectin, F4/80+ macrophages, and CD4+ T cells.
-
Histology: Sirius red staining for tubulointerstitial fibrosis.
-
Signaling Pathways and Mechanism of Action
Both this compound and SH045 exert their anti-fibrotic effects through the inhibition of the TRPC6 channel. TRPC6 activation leads to an influx of calcium (Ca2+), which in turn activates downstream signaling pathways implicated in fibrosis, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.
The diagram above illustrates the signaling cascade leading to renal fibrosis. Angiotensin II and TGF-β can activate receptors that lead to the production of diacylglycerol (DAG), which in turn activates the TRPC6 channel. The subsequent influx of calcium activates calcineurin, leading to the dephosphorylation and activation of NFAT. Activated NFAT translocates to the nucleus and promotes the transcription of pro-fibrotic genes. Both this compound and SH045 inhibit TRPC6, thereby blocking this pathological cascade.
Experimental Workflow
The general experimental workflow for evaluating anti-fibrotic compounds in the UUO model is depicted below.
Conclusion
Both this compound and SH045 demonstrate significant anti-fibrotic effects in the UUO model of renal fibrosis by inhibiting the TRPC6 ion channel. While both compounds effectively reduce the expression of key pro-fibrotic and inflammatory markers, the available data comes from studies with slight variations in animal models, treatment duration, and the specific markers analyzed. A direct, head-to-head comparative study would be necessary to definitively determine the relative potency and efficacy of these two inhibitors. Nevertheless, the existing evidence strongly supports the therapeutic potential of TRPC6 inhibition for the treatment of renal fibrosis.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Inhibition of TRPC6 by SH045 Attenuates Renal Fibrosis in a New Zealand Obese (NZO) Mouse Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Inhibition of TRPC6 by SH045 Attenuates Renal Fibrosis in a New Zealand Obese (NZO) Mouse Model of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Validation of BI-749327: A Comparative Guide to TRPC6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of BI-749327, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. While direct head-to-head IC50 data for this compound and its alternatives in a wide range of cancer cell lines is currently limited in publicly available literature, this document synthesizes the existing data on their potency against the TRPC6 channel and explores the rationale for their investigation as potential anti-cancer agents.
Introduction to this compound and TRPC6
This compound is a highly selective, orally bioavailable antagonist of TRPC6, a non-selective cation channel.[1] Upregulation and over-activation of TRPC6 have been implicated in the pathophysiology of various diseases, including cardiac and renal fibrosis.[2] The mechanism of action of this compound involves the inhibition of TRPC6-mediated calcium influx, which in turn suppresses the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][3] This pathway is a known regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of several cancers.
Recent studies have highlighted the emerging role of TRPC6 in oncology. Aberrant TRPC6 expression and activity have been associated with the progression of several malignancies, including prostate, ovarian, cervical, and esophageal cancers, making it a promising therapeutic target.
Comparative Analysis of TRPC6 Inhibitors
While extensive data on the IC50 values of this compound in various cancer cell lines are not yet available, its high potency against the TRPC6 channel has been established. This section compares the reported IC50 values of this compound and other known TRPC6 inhibitors against the channel itself.
| Compound | Target | Cell Line | IC50 (nM) | Reference(s) |
| This compound | Mouse TRPC6 | HEK293 | 13 | [1] |
| Human TRPC6 | HEK293 | 19 | ||
| Guinea Pig TRPC6 | HEK293 | 15 | ||
| Mouse TRPC3 | HEK293 | 1,100 | ||
| Mouse TRPC7 | HEK293 | 550 | ||
| SAR7334 | Human TRPC6 | CHO | 9.5 | |
| Human TRPC3 | CHO | 282 | ||
| Human TRPC7 | CHO | 226 | ||
| PCC0208057 | TRPC6 | HEK293 | 2,440 | |
| SH045 | TRPC6 | - | 5.8 |
Note: The IC50 values listed above represent the potency of the compounds against the TRPC6 channel, primarily in engineered cell lines, and not necessarily their anti-proliferative or cytotoxic effects on cancer cells.
TRPC6 Inhibition in Cancer: Emerging Evidence
The rationale for evaluating this compound in cancer is supported by the growing body of evidence linking TRPC6 to tumorigenesis.
-
Prostate Cancer: TRPC6 is implicated in the proliferation and migration of prostate cancer cells. The novel TRPC6 inhibitor, PCC0208057, has been shown to suppress the proliferation and migration of LNCaP and PC3 prostate cancer cell lines in vitro and inhibit tumor growth in vivo. These effects were attributed to the induction of G2/M cell cycle arrest via the NFAT and Cdc2 signaling pathways.
-
Ovarian and Cervical Cancer: Studies have indicated a potential role for TRPC6 in the development and progression of ovarian and cervical cancers.
-
Esophageal Cancer: Research suggests that TRPC6 may be involved in the pathophysiology of esophageal cancer.
-
Non-Small Cell Lung Cancer: Inhibition of TRPC6 has been demonstrated to reduce the proliferation and invasion of non-small cell lung cancer cells.
While direct IC50 values for this compound in these cancer cell lines are eagerly awaited, the potent and selective nature of this inhibitor makes it a valuable tool for investigating the therapeutic potential of TRPC6 targeting in oncology.
Experimental Protocols
The determination of a compound's IC50 value is a critical step in drug discovery. Standard in vitro methods to assess cell viability and proliferation include the MTT, Sulforhodamine B (SRB), and CellTiter-Glo® assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates with water to remove the TCA.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
IC50 Calculation: Calculate the IC50 value as described for the MTT assay.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.
-
Reagent Addition: Add the CellTiter-Glo® Reagent directly to the wells.
-
Incubation: Mix the contents and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
IC50 Calculation: Calculate the IC50 value as described for the MTT assay.
Visualizations
TRPC6 Signaling Pathway
Caption: The TRPC6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of a compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of BI-749327 in Preclinical Fibrosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical therapeutic window of BI-749327, a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) ion channel. The document synthesizes available data on its efficacy in preclinical models of cardiac and renal fibrosis and compares it with another TRPC6 inhibitor, SAR7334. This guide is intended to inform researchers and drug development professionals on the preclinical profile of this compound.
Executive Summary
This compound is an orally bioavailable antagonist of TRPC6 with high selectivity over other TRPC channels.[1][2][3] Preclinical studies have demonstrated its efficacy in reducing fibrosis and improving function in mouse models of cardiac and renal disease.[1][2] The therapeutic mechanism hinges on the inhibition of the TRPC6-mediated calcium influx, which subsequently suppresses the pro-fibrotic nuclear factor of activated T-cells (NFAT) signaling pathway. While exhibiting a clear dose-dependent therapeutic effect, a comprehensive preclinical safety profile, including a maximum tolerated dose, remains to be fully characterized in publicly available literature. However, at effective doses, no adverse effects on heart rate or blood pressure have been observed in mice.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the TRPC6 ion channel. TRPC6 is a non-selective cation channel that, upon activation, allows the influx of calcium into the cell. This increase in intracellular calcium activates calcineurin, which in turn dephosphorylates NFAT, leading to its translocation to the nucleus. In the nucleus, NFAT promotes the transcription of pro-fibrotic and pro-hypertrophic genes. By blocking TRPC6, this compound interrupts this signaling cascade, thereby reducing the expression of genes involved in fibrosis and pathological remodeling.
Comparative In Vitro Potency and Selectivity
This compound demonstrates high potency for the mouse TRPC6 channel with an IC50 of 13 nM. Its selectivity for TRPC6 is significantly higher compared to other closely related TRPC channels, such as TRPC3 and TRPC7. SAR7334 is another potent TRPC6 inhibitor with a slightly lower IC50 for TRPC6 but also shows inhibitory activity against TRPC3 and TRPC7 at higher concentrations.
| Compound | Target | IC50 (nM) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 | Reference |
| This compound | mouse TRPC6 | 13 | 85-fold | 42-fold | |
| human TRPC6 | 19 | - | - | ||
| guinea pig TRPC6 | 15 | - | - | ||
| mouse TRPC3 | 1,100 | - | - | ||
| mouse TRPC7 | 550 | - | - | ||
| SAR7334 | TRPC6 | 9.5 | ~30-fold | ~24-fold | |
| TRPC3 | 282 | - | - | ||
| TRPC7 | 226 | - | - |
Table 1: In Vitro Potency and Selectivity of this compound and SAR7334
Preclinical Efficacy and Therapeutic Window Assessment
The therapeutic efficacy of this compound has been evaluated in two key preclinical models of fibrosis: the Transverse Aortic Constriction (TAC) model for cardiac fibrosis and the Unilateral Ureteral Obstruction (UUO) model for renal fibrosis.
Cardiac Fibrosis (TAC Model)
In a mouse model of pressure overload-induced cardiac fibrosis (TAC), oral administration of this compound at 30 mg/kg/day demonstrated significant therapeutic effects. Treatment with this compound led to an improvement in left heart function, a reduction in the volume/mass ratio, and a blunting of the expression of pro-fibrotic genes and interstitial fibrosis.
Renal Fibrosis (UUO Model)
In the UUO mouse model, this compound showed a dose-dependent reduction in renal fibrosis and the expression of associated pro-fibrotic genes. This indicates a clear relationship between the dose of this compound and its therapeutic effect in the context of kidney disease.
| Model | Species | Compound | Dose | Efficacy Readouts | Safety Readouts | Reference |
| Cardiac Fibrosis (TAC) | Mouse | This compound | 30 mg/kg/day (oral) | Improved left heart function, reduced volume/mass ratio, blunted pro-fibrotic gene expression and interstitial fibrosis. | No alteration in mean arterial pressure or heart rate. | |
| Renal Fibrosis (UUO) | Mouse | This compound | Dose-dependent | Dose-dependent reduction in renal fibrosis and associated gene expression. | Not explicitly reported. |
Table 2: Summary of Preclinical Efficacy and Safety of this compound
Therapeutic Window
A definitive therapeutic window for this compound cannot be fully established from the currently available public data due to the lack of comprehensive toxicology and safety pharmacology studies. The No Observed Adverse Effect Level (NOAEL) and the maximum tolerated dose (MTD) have not been reported. However, the observation that the efficacious dose of 30 mg/kg/day in mice did not produce any noticeable adverse effects on key cardiovascular parameters such as blood pressure and heart rate suggests a favorable, albeit not fully defined, therapeutic window.
Experimental Protocols and Workflows
The preclinical efficacy of this compound was primarily assessed using the Transverse Aortic Constriction (TAC) and Unilateral Ureteral Obstruction (UUO) mouse models.
Transverse Aortic Constriction (TAC) Model Protocol
The TAC model is a widely used surgical procedure in mice to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis.
-
Anesthesia and Preparation: Mice are anesthetized, and the chest area is shaved and sterilized.
-
Surgical Procedure: A small incision is made to expose the aortic arch. A ligature is tied around the aorta between the innominate and left carotid arteries to create a constriction.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.
-
Treatment: this compound or a vehicle control is administered, typically via oral gavage, for a specified duration.
-
Functional Assessment: Cardiac function is periodically assessed using non-invasive methods like echocardiography.
-
Terminal Analysis: At the end of the study, hearts are harvested for histological analysis of fibrosis (e.g., Masson's trichrome or Picrosirius red staining) and molecular analysis of pro-fibrotic gene expression (e.g., qPCR).
Unilateral Ureteral Obstruction (UUO) Model Protocol
The UUO model is a standard procedure to induce progressive renal interstitial fibrosis.
-
Anesthesia and Preparation: Mice are anesthetized, and the flank area is shaved and sterilized.
-
Surgical Procedure: A flank incision is made to expose the kidney and ureter. The ureter is then ligated at two points to create a complete obstruction.
-
Post-operative Care: The incision is closed, and animals are monitored for recovery.
-
Treatment: this compound or a vehicle control is administered at various doses.
-
Terminal Analysis: After a defined period (e.g., 7 or 14 days), the obstructed kidneys are harvested for histological quantification of fibrosis and immunohistochemical analysis of fibrotic markers (e.g., alpha-smooth muscle actin), as well as for gene expression analysis.
Conclusion
This compound is a promising therapeutic candidate for fibrotic diseases, demonstrating significant efficacy in preclinical models of cardiac and renal fibrosis. Its high potency and selectivity for TRPC6, coupled with oral bioavailability, make it an attractive molecule for further development. While the available data suggests a favorable safety profile at therapeutically effective doses, a comprehensive assessment of its therapeutic window is currently limited by the lack of publicly available, detailed toxicology and safety pharmacology data. Further studies to determine the maximum tolerated dose and to fully characterize its safety profile are warranted to support its translation to clinical settings.
References
- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: BI-749327 and Pyr3 in the Attenuation of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key TRP Channel Inhibitors in Cardiac Hypertrophy Models
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload that can ultimately lead to heart failure. Transient Receptor Potential (TRP) channels, particularly TRPC3 and TRPC6, have emerged as critical mediators in the signaling pathways that drive this pathological growth. This guide provides a detailed, data-driven comparison of two prominent inhibitors targeting these channels: BI-749327, a selective TRPC6 antagonist, and Pyr3, a selective TRPC3 inhibitor. The information presented is collated from preclinical studies to aid researchers in selecting the appropriate tool compound for their investigations into cardiac hypertrophy.
At a Glance: Key Efficacy Parameters
The following tables summarize the quantitative data on the efficacy of this compound and Pyr3 in preclinical models of cardiac hypertrophy induced by pressure overload, primarily through transverse aortic constriction (TAC).
Table 1: In Vivo Efficacy in Pressure Overload-Induced Cardiac Hypertrophy
| Parameter | This compound | Pyr3 |
| Animal Model | C57BL/6J Mice | Mice |
| Hypertrophy Model | Transverse Aortic Constriction (TAC) | Transverse Aortic Constriction (TAC) |
| Dosage | 30 mg/kg/day (oral gavage) | 0.1 mg/kg/day (intraperitoneal) |
| Treatment Duration | 4 weeks | 1 and 6 weeks |
| Heart Weight / Body Weight (or Tibia Length) Ratio | No significant reduction in Heart Weight/Tibia Length ratio[1] | Significant attenuation of the increase in Left Ventricular Weight/Tibia Length ratio (at 6 weeks)[1] |
| Myocardial Fibrosis | Significant reduction in interstitial fibrosis | Data on percentage reduction in fibrosis not available in the provided search results. |
| Fractional Shortening | Modest improvement | Significantly improved in the 6-week TAC model[1] |
Table 2: Impact on Hypertrophic and Fibrotic Gene Expression (TAC Model)
| Gene | This compound (Fold change vs. TAC vehicle) | Pyr3 (Fold change vs. TAC vehicle) |
| Nppa (ANP) | Significant reduction[1] | Significant suppression of the increase in ANP mRNA expression[1] |
| Nppb (BNP) | Significant reduction | Data not available in the provided search results. |
| Fibrosis-related genes (e.g., Col1a1, Col3a1) | Significant reduction | Data not available in the provided search results. |
Table 3: Inhibitor Specificity and Potency
| Parameter | This compound | Pyr3 |
| Primary Target | TRPC6 | TRPC3 |
| IC50 (mouse) | 13 nM (TRPC6) | ~700 nM (TRPC3) |
| Selectivity | 85-fold selective for TRPC6 over TRPC3 | Selective for TRPC3 |
Delving Deeper: Mechanism of Action and Signaling Pathways
Both this compound and Pyr3 exert their anti-hypertrophic effects by targeting TRP channels, which are crucial for calcium (Ca2+) influx in cardiomyocytes. This influx activates downstream signaling cascades, notably the calcineurin-NFAT pathway, a key driver of pathological gene expression in cardiac hypertrophy.
This compound is a potent and highly selective antagonist of the TRPC6 channel. By blocking TRPC6, it inhibits the Ca2+ influx that leads to the activation of calcineurin and the subsequent translocation of NFAT to the nucleus, thereby suppressing the expression of pro-hypertrophic genes.
Pyr3 is a selective inhibitor of the TRPC3 channel. Similar to the action of this compound on TRPC6, Pyr3 blocks TRPC3-mediated Ca2+ entry, which in turn attenuates the activation of the calcineurin-NFAT signaling pathway and the hypertrophic response in cardiomyocytes.
Experimental Protocols: A Guide to Reproducibility
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Pyr3.
Transverse Aortic Constriction (TAC) Mouse Model
This surgical procedure is a widely used and reproducible method to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure in mice.
Key Procedural Steps:
-
Anesthesia and Preparation: Mice are anesthetized, typically with isoflurane. The surgical area is shaved and sterilized.
-
Surgical Incision: A thoracotomy is performed to gain access to the thoracic cavity and the aortic arch.
-
Aortic Constriction: A suture is passed around the transverse aorta between the innominate and left carotid arteries. A blunt needle of a specific gauge (e.g., 27-gauge) is placed next to the aorta, and the suture is tied snugly around both. The needle is then quickly removed, leaving a constriction of a defined diameter.
-
Closure and Recovery: The chest is closed in layers, and the animal is allowed to recover from anesthesia. Post-operative care includes analgesia and monitoring.
Quantification of Myocardial Fibrosis: Masson's Trichrome Staining
Masson's trichrome staining is a histological technique used to differentiate collagen fibers (blue/green) from muscle tissue (red) and nuclei (dark red/purple), allowing for the quantification of fibrotic tissue.
Staining Protocol:
-
Sample Preparation: Hearts are harvested, fixed in formalin, and embedded in paraffin. Sections of 4-5 µm are cut and mounted on slides.
-
Staining Procedure:
-
Sections are deparaffinized and rehydrated.
-
Mordanting in Bouin's solution is often performed to improve staining quality.
-
Nuclei are stained with Weigert's iron hematoxylin.
-
The cytoplasm and muscle fibers are stained with Biebrich scarlet-acid fuchsin.
-
A differentiation step with phosphotungstic/phosphomolybdic acid is performed.
-
Collagen is counterstained with aniline blue.
-
-
Image Analysis: Stained sections are imaged, and the percentage of the blue-stained fibrotic area relative to the total tissue area is quantified using image analysis software.
Gene Expression Analysis: Quantitative PCR (qPCR)
qPCR is used to measure the mRNA expression levels of hypertrophic and fibrotic marker genes.
Protocol Overview:
-
RNA Extraction: Total RNA is isolated from heart tissue samples using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (e.g., Nppa, Nppb, Col1a1) and a reference gene (e.g., Gapdh), and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.
-
Data Analysis: The amplification data is used to determine the relative expression of the target genes, typically normalized to the reference gene, using the ΔΔCt method.
Conclusion
Both this compound and Pyr3 have demonstrated efficacy in attenuating cardiac hypertrophy in preclinical models by targeting distinct TRP channels within the same critical signaling pathway. This compound is a potent and highly selective TRPC6 inhibitor with well-documented effects on reducing both hypertrophic and fibrotic gene expression, as well as interstitial fibrosis. Pyr3, a selective TRPC3 inhibitor, has also been shown to reduce cardiac hypertrophy and improve cardiac function.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for BI-749327
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like BI-749327 are paramount for laboratory safety and environmental protection. This document provides a procedural guide for the safe disposal of this compound, alongside essential safety data and an overview of its biological mechanism of action.
Safety and Handling Information
This compound is an inhibitor of the transient receptor potential canonical 6 (TRPC6) channel. While comprehensive hazard information is not fully established, it should be handled as a potentially hazardous substance. Users must consult the complete Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Precautions:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₃H₂₁F₃N₄O₂ |
| Molecular Weight | 442.4 g/mol |
| Solubility in DMSO | 1 - 10 mg/mL (Sparingly soluble) |
| Solubility in Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Waste Identification:
-
Characterize all waste containing this compound as potentially hazardous chemical waste. This includes unused neat compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound and contaminated disposable labware in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Dispose of any needles or other sharps used for handling this compound in a designated sharps container.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "[4-(6-amino-3-pyridazinyl)-1-piperidinyl][4-[4-(trifluoromethyl)phenoxy]phenyl]-methanone" or "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS department or contractor with the Safety Data Sheet for this compound.
-
This compound Signaling Pathway
This compound is a selective antagonist of the TRPC6 ion channel. Activation of TRPC6 leads to an influx of calcium ions (Ca²⁺), which in turn activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and promote the transcription of genes involved in pathological processes such as cardiac hypertrophy and fibrosis. By blocking TRPC6, this compound inhibits this signaling cascade.[1][2][3][4]
References
- 1. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
Personal protective equipment for handling BI-749327
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the TRPC6 inhibitor, BI-749327. This document provides immediate and essential procedural guidance to ensure laboratory safety and operational integrity when working with this research compound.
This compound is a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) ion channel.[1][2] As with any research chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount. This guide summarizes key safety information, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound to ensure the appropriate level of protection. The following table outlines the recommended PPE based on information from safety data sheets.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards. Provides a seal around the eyes to protect against dust particles and splashes. |
| Hand Protection | Chemical impermeable gloves | Nitrile or other resistant gloves should be worn. Gloves must be inspected prior to use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against incidental contact. |
| Impervious/Fire-resistant clothing | For larger quantities or procedures with a higher risk of exposure, more substantial protective clothing may be necessary. | |
| Respiratory Protection | Use in a well-ventilated area | Handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust. |
| Respirator | If exposure limits are exceeded or if ventilation is inadequate, a suitable respirator should be used. |
Operational Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | Avoid contact with skin and eyes. Prevent dust formation and aerosols. Use non-sparking tools. Ensure adequate ventilation. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended long-term storage is at -20°C. |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml).[2][3] When preparing solutions, purge with an inert gas. |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a suitable, sealed, and properly labeled container for chemical waste. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be disposed of as chemical waste. |
| Solutions of this compound | Collect in a sealed, labeled container for liquid chemical waste. Do not pour down the drain. |
Experimental Information
This compound is a selective inhibitor of TRPC6, a nonselective receptor-operated cation channel.[1] Increased TRPC6 activity is associated with certain cardiac and renal diseases. This compound has been shown to suppress the activation of Nuclear Factor of Activated T-cells (NFAT), a downstream effector in the TRPC6 signaling pathway.
Signaling Pathway of TRPC6 Inhibition by this compound
Caption: Inhibition of the TRPC6 signaling pathway by this compound.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
